2-(Thiophen-2-ylmethylene)malononitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(thiophen-2-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABTYALPMVDJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182427 | |
| Record name | Malononitrile, (2-thienylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28162-32-5 | |
| Record name | 2-(2-Thienylmethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28162-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Thiophen-2-yl)malononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028162325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28162-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, (2-thienylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(THIOPHEN-2-YL)MALONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UV12O1HY0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-ylmethylene)malononitrile via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(thiophen-2-ylmethylene)malononitrile, a valuable building block in medicinal chemistry and materials science, through the Knoevenagel condensation. This document details various experimental protocols, presents quantitative data for reaction optimization, and illustrates the underlying chemical processes.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[1] The synthesis of this compound, which incorporates the electron-rich thiophene moiety, is of significant interest due to the prevalence of thiophene derivatives in a wide array of pharmaceuticals.[2] This compound serves as a key intermediate for the synthesis of more complex heterocyclic systems and molecules with potential biological activities.
This guide explores several effective methods for the synthesis of this compound, including conventional heating, solvent-free grinding, and microwave-assisted protocols. Each method offers distinct advantages in terms of reaction time, yield, and environmental impact.
Reaction Scheme and Mechanism
The Knoevenagel condensation between thiophene-2-carboxaldehyde and malononitrile is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The reaction proceeds through a three-step mechanism:
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde, forming a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product, this compound.
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
Quantitative Data Presentation
The efficiency of the Knoevenagel condensation for the synthesis of this compound is highly dependent on the chosen catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various reported methods.
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Thiophene-2-carboxaldehyde | Catalyst 2a | - | - | - | 93 (Conversion) | [3] |
| Thiophene-2-carboxaldehyde | Catalyst 4a | - | - | - | 92 (Conversion) | [3] |
| Aromatic Aldehydes | DBU | Water | Room Temp. | 5 min | 98 | [1] |
| 5-Methyl-2-thiophenecarboxaldehyde | Ammonium Acetate/DBU | Solvent-free | Room Temp. | 5-15 min | High | [1] |
| 2-Nitrothiophene-3-carbaldehyde | Piperidine | Ethanol | Room Temp. | 2-4 h | >90 | [2] |
| 2-Nitrothiophene-3-carbaldehyde | Basic Alumina | Solvent-free (Microwave) | - | 2-5 min | High | [2] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a classic and highly effective method utilizing conventional heating.
Materials:
-
Thiophene-2-carboxaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of thiophene-2-carboxaldehyde in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir until it is completely dissolved.[2]
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.
Protocol 2: Solvent-Free Condensation by Grinding
This environmentally friendly protocol often leads to high yields in short reaction times.
Materials:
-
Thiophene-2-carboxaldehyde
-
Malononitrile
-
Ammonium acetate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Mortar and pestle or a small reaction vial
-
Magnetic stirrer (optional)
Procedure:
-
In a mortar or a small vial, combine 1.0 equivalent of thiophene-2-carboxaldehyde, 1.0 equivalent of malononitrile, and a catalytic amount of ammonium acetate (0.1-0.2 equivalents) or a drop of DBU.[1]
-
Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction is often exothermic and may solidify upon completion.[1]
-
Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.
-
Once the reaction is complete, wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.[1]
-
The product is often obtained in high purity. If necessary, it can be recrystallized from ethanol.[1]
Protocol 3: Microwave-Assisted Solvent-Free Condensation
This method utilizes microwave irradiation to accelerate the reaction, leading to a significant reduction in reaction time.
Materials:
-
Thiophene-2-carboxaldehyde
-
Malononitrile
-
Basic alumina
-
Microwave reactor tube
-
Microwave synthesizer
Procedure:
-
To a microwave reactor tube, add 1.0 equivalent of thiophene-2-carboxaldehyde and 1.2 equivalents of malononitrile.
-
Add an equal weight of basic alumina to the reactants.[2]
-
Thoroughly mix the solids using a spatula.
-
Place the tube in the microwave synthesizer and irradiate at a suitable power (e.g., 300W) for 2-5 minutes.[2]
-
Monitor the reaction progress by TLC after completion of the irradiation.
-
After cooling, add ethanol to the reaction mixture and filter to remove the basic alumina.
-
Wash the alumina with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Experimental Workflow
The general experimental workflow for the synthesis of this compound via Knoevenagel condensation is depicted below.
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Conclusion
The Knoevenagel condensation provides a versatile and efficient platform for the synthesis of this compound. The choice of methodology, whether conventional heating, solvent-free grinding, or microwave-assisted synthesis, can be tailored to specific laboratory capabilities and green chemistry considerations. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize and further explore the applications of this important thiophene derivative.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-ylmethylene)malononitrile
Abstract
This technical guide provides a comprehensive overview of 2-(Thiophen-2-ylmethylene)malononitrile, a heterocyclic compound of significant interest in organic synthesis and materials science. The document details its core physicochemical properties, spectral characteristics, and established protocols for its synthesis via the Knoevenagel condensation. Furthermore, it explores the broader biological significance of thiophene and malononitrile derivatives, highlighting potential applications and mechanisms of action, including its relevance to G protein-coupled receptor 35 (GPR35) agonism and bioorthogonal chemistry. This guide is intended for researchers, chemists, and professionals in drug development, offering a consolidated resource of quantitative data and detailed methodologies.
Introduction
This compound is an organic compound featuring a thiophene ring linked to a malononitrile group through a methylene bridge. The thiophene moiety, an electron-rich aromatic heterocycle, is a prevalent scaffold in many pharmaceuticals and functional materials.[1][2] The malononitrile group, with its two cyano substituents, is a potent electron-withdrawing group and an active methylene compound, making it a versatile component in various chemical transformations.[3] The combination of these two functional units in a single molecule results in a conjugated system with unique electronic and chemical properties.
This compound serves as a valuable building block in organic electronics for creating semiconductors, conjugated polymers, and materials for photovoltaics and organic light-emitting diodes (OLEDs).[4] Derivatives of malononitrile are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3] This guide consolidates the available physicochemical data, synthesis protocols, and potential applications of this compound to serve as a foundational resource for scientific and industrial research.
Physicochemical and Spectral Properties
The fundamental properties of this compound have been characterized through various analytical techniques. A summary of its key physicochemical data is presented below.
General Properties
Quantitative data for this compound are compiled in the table below, providing a quick reference for its physical and chemical identifiers.
| Property | Value | Reference(s) |
| CAS Number | 28162-32-5 | [4][5][6][7] |
| Molecular Formula | C₈H₄N₂S | [4][5] |
| Molecular Weight | 160.20 g/mol | [4][5] |
| Appearance | Light brown solid | [8] |
| Melting Point | 91-94 °C | [5][8] |
| Boiling Point | 308.6 °C at 760 mmHg | [4] |
Spectral Data
The structural characterization of this compound is well-documented through Nuclear Magnetic Resonance (NMR) spectroscopy. The reported chemical shifts provide insight into the electronic environment of the molecule's constituent atoms.
| Nucleus | Chemical Shift (δ ppm) | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | 7.94-7.89 (m, 2H), 7.83 (d, J=3.6 Hz, 1H), 7.32-7.27 (m, 1H) | [8][9] |
| ¹³C NMR (100 MHz, CDCl₃) | 151.2, 138.3, 136.9, 135.3, 128.9, 113.7, 112.9, 78.0 | [8][9][10] |
Experimental Protocols: Synthesis
The primary route for synthesizing this compound is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[1] This reaction involves the base-catalyzed condensation of an aldehyde (thiophene-2-carbaldehyde) with an active methylene compound (malononitrile).[3]
Knoevenagel Condensation Protocol (General)
This section outlines a generalized protocol adaptable for both conventional heating and solvent-free conditions.
Materials:
-
Thiophene-2-carbaldehyde
-
Malononitrile
-
Catalyst (e.g., Piperidine, Ammonium Acetate, Gallium Chloride)[11][12]
-
Round-bottom flask or mortar and pestle
-
Magnetic stirrer and heating mantle (for solvent-based reaction)
-
Thin Layer Chromatography (TLC) plate (silica gel)
Procedure:
-
Reactant Combination (Solvent-based): In a round-bottom flask, dissolve 1.0 equivalent of thiophene-2-carbaldehyde in ethanol. Add 1.0-1.1 equivalents of malononitrile and stir until dissolved.[11]
-
Reactant Combination (Solvent-free): In a mortar, combine 1.0 equivalent of thiophene-2-carbaldehyde, 1.0 equivalent of malononitrile, and a catalytic amount of a suitable catalyst (e.g., ammonium acetate or GaCl₃).[12][13]
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, ~0.1 equivalents) to the solvent-based reaction mixture.[11]
-
Reaction:
-
Solvent-based: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.[13]
-
Solvent-free: Grind the mixture with a pestle for 5-15 minutes at room temperature. The reaction is often exothermic and may solidify upon completion.[12][13]
-
-
Work-up and Isolation:
-
Purification: The crude product is often obtained in high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.[13]
Reaction Mechanism
The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic attack, and dehydration.
Biological Significance and Potential Applications
While direct biological studies on this compound are limited, the activities of its constituent scaffolds provide strong indications of its potential in drug discovery and chemical biology.
G Protein-Coupled Receptor 35 (GPR35) Agonism
GPR35 is an orphan receptor implicated in various physiological and pathological processes. Studies have identified compounds with a malononitrile core, such as 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives, as potent agonists for GPR35.[14][15] Agonist binding to GPR35 is known to initiate downstream signaling cascades, including the recruitment of β-arrestin.[14] Given the structural similarities, this compound and its derivatives represent a promising chemical series for investigation as novel GPR35 ligands.[15]
Bioorthogonal Chemistry
A class of related compounds, 2-((alkylthio)(aryl)methylene)malononitriles (TAMM), has been developed for novel bioorthogonal reactions.[16] These molecules react specifically and efficiently with 1,2-aminothiols (such as an N-terminal cysteine in a protein) under biocompatible conditions. This reaction proceeds via a unique mechanism of thiol-vinyl sulfide exchange, cyclization, and elimination to form a stable 2-aryl-4,5-dihydrothiazole product. This application demonstrates the utility of the malononitrile scaffold in creating tools for site-specific protein modification, labeling, and peptide cyclization, which are crucial for studying biological systems and developing therapeutics.[16]
Conclusion
This compound is a versatile heterocyclic compound with well-defined physicochemical properties and accessible synthetic routes. Its conjugated electronic structure makes it a person of interest for materials science, particularly in organic electronics. Furthermore, the established biological activities of thiophene and malononitrile derivatives, including the potential for GPR35 modulation and application in bioorthogonal chemistry, underscore its promise as a scaffold for drug discovery and as a tool for chemical biology. This guide provides a solid foundation of technical data and protocols to facilitate and encourage further research into this valuable chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. scispace.com [scispace.com]
- 4. This compound [myskinrecipes.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-(THIOPHEN-2-YL)MALONONITRILE [drugfuture.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. minio.scielo.br [minio.scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(Thiophen-2-ylmethylene)malononitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 2-(Thiophen-2-ylmethylene)malononitrile. This key intermediate is of significant interest in the fields of medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a detailed experimental protocol for its synthesis and characterization.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized in the tables below. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.93 - 7.91 | m | 2H, Thiophene-H & Vinyl-H | |
| 7.82 | d | 4.0 | 1H, Thiophene-H |
| 7.30 - 7.28 | m | 1H, Thiophene-H |
Note: Some sources report the vinyl proton and one of the thiophene protons as a multiplet between 7.94-7.89 ppm.[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 151.5 | C=C (vinyl) |
| 138.7 | Thiophene-C |
| 137.3 | Thiophene-C |
| 135.4 | Thiophene-C |
| 129.1 | Thiophene-C |
| 113.5 | CN |
| 113.1 | CN |
| 78.0 | C(CN)₂ |
Note: Slight variations in chemical shifts may be observed depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch (Thiophene ring) |
| 2220 | Strong | C≡N stretch (Nitrile) |
| 1665 | Medium | C=C stretch (Alkene) |
| 1500-1400 | Medium | C=C stretch (Thiophene ring) |
| ~850 | Strong | C-H out-of-plane bend (Thiophene ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
Table 4: Mass Spectrometry Data of this compound
| Technique | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| ESI-MS | 161 | 183[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between thiophene-2-carboxaldehyde and malononitrile, catalyzed by a weak base such as piperidine.
Materials:
-
Thiophene-2-carboxaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield a light brown solid.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Visualizations
The following diagrams illustrate the key processes and relationships involved in the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for the spectroscopic characterization of the synthesized product.
References
Crystal Structure of 2-(Thiophen-2-ylmethylene)malononitrile and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-(thiophen-2-ylmethylene)malononitrile and its derivatives. The document summarizes key crystallographic data, details experimental protocols for synthesis and structural analysis, and explores the biological significance of these compounds, particularly their role as agonists for the G protein-coupled receptor 35 (GPR35).
Introduction
This compound and its derivatives are a class of organic compounds characterized by a thiophene ring linked to a malononitrile group via a methylidene bridge. These molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, drug design, and the development of novel materials.
While the crystal structure of the parent compound, this compound, is not publicly available in crystallographic databases as of the latest search, this guide provides a comprehensive overview of the crystallographic data for several of its key derivatives.
Synthesis and Crystallization
The synthesis of this compound derivatives typically proceeds via a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of a thiophene-2-carbaldehyde derivative with malononitrile.
General Synthesis Protocol
A general and efficient method for the synthesis of these compounds involves the reaction of an appropriately substituted thiophene-2-carbaldehyde with malononitrile in the presence of a weak base, such as triethylamine or piperidine, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature, leading to the precipitation of the desired product.
Example Synthesis of 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile:
To a solution of 5-methylthiophene-2-carbaldehyde (10.02 mmol, 1.27 g) and malononitrile (10.13 mmol, 0.67 g) in 20 ml of ethanol, triethylamine (0.31 ml) is added.[1] The reaction mixture is stirred at room temperature for 3 hours.[1] The resulting yellow solid is then filtered to yield the title compound.[1]
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, crystals of 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile can be grown from an acetone solution.[1] In the case of 2-(4-(diphenylamino)benzylidene)malononitrile, two different crystal forms were obtained by controlling the crystallization conditions: slow evaporation from an ethanol/water mixture yielded orthorhombic crystals, while cooling a hot ethanol solution produced monoclinic crystals.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The experimental workflow for the structural elucidation of the compounds discussed in this guide is outlined below.
Data Collection and Refinement
For a typical analysis, a suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant temperature, often in a stream of cold nitrogen, to minimize thermal vibrations. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern. The collected data is then processed to determine the unit cell parameters and the intensities of the reflections. The structure is solved using direct methods and refined by full-matrix least-squares techniques.
Crystal Structure Data of Derivatives
The following tables summarize the crystallographic data for several derivatives of this compound.
Table 1: Crystal Data and Structure Refinement for 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile [1]
| Parameter | Value |
| Chemical Formula | C₉H₆N₂S |
| Formula Weight | 174.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.1120 (18) |
| b (Å) | 9.9380 (2) |
| c (Å) | 10.1350 (2) |
| α (°) | 81.10 (3) |
| β (°) | 80.71 (3) |
| γ (°) | 86.70 (3) |
| Volume (ų) | 894.3 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 7.0 |
| wR-factor (%) | 10.2 |
Table 2: Crystal Data for 2-(4-(Diphenylamino)benzylidene)malononitrile
| Parameter | Form A-1 (Orthorhombic) | Form A-2 (Monoclinic) |
| Chemical Formula | C₂₂H₁₅N₃ | C₂₂H₁₅N₃ |
| Space Group | Pbca | P2₁/c |
| a (Å) | 11.2205 (6) | 7.0262 (9) |
| b (Å) | 14.6394 (10) | 15.9319 (16) |
| c (Å) | 20.9226 (16) | 16.1075 (19) |
| β (°) | 90 | 95.169 (5) |
Table 3: Crystal Structure Information for 2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile [2]
| Parameter | Value |
| CCDC Number | 929500 |
| Chemical Formula | C₂₆H₁₇N₃S |
(Note: Detailed unit cell parameters for this compound can be retrieved from the Cambridge Crystallographic Data Centre using the provided CCDC number.)
Biological Activity: GPR35 Agonism
Several derivatives of this compound have been identified as agonists of the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor that is implicated in various physiological and pathological processes, including inflammation and cancer.
GPR35 Signaling Pathways
The activation of GPR35 by an agonist can trigger multiple downstream signaling cascades. The receptor couples to different G alpha subunits, primarily Gαi/o and Gα12/13, leading to distinct cellular responses. Additionally, GPR35 can signal through a G protein-independent pathway involving β-arrestin.
-
Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: This pathway activates RhoA, a small GTPase that regulates the actin cytoskeleton, influencing cell shape and motility.
-
β-Arrestin Pathway: Upon agonist binding, β-arrestin can be recruited to the receptor, leading to its internalization and desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating distinct signaling cascades.
The interplay between these pathways can result in either pro-inflammatory or anti-inflammatory effects, depending on the cellular context.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of several this compound derivatives. The presented crystallographic data, along with the detailed experimental protocols, offer valuable insights for researchers in the fields of medicinal chemistry and materials science. The identification of these compounds as GPR35 agonists highlights their therapeutic potential and underscores the importance of their structural characterization in the development of novel drug candidates. Future work should focus on obtaining the crystal structure of the parent compound to provide a more complete understanding of the structure-property relationships within this important class of molecules.
References
A Technical Guide to the Electronic and Optical Properties of Thiophene-Based Malononitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Thiophene-based organic compounds are foundational materials in the field of organic electronics due to their exceptional electronic characteristics, chemical stability, and structural versatility. When integrated into a donor-π-acceptor (D-π-A) architecture with a potent electron acceptor like malononitrile, these compounds exhibit highly tunable and significant electronic and optical properties. This guide provides an in-depth analysis of these properties, details the experimental protocols used for their characterization, and presents a framework for understanding their structure-property relationships.
Core Concepts: The Donor-Acceptor Architecture
The remarkable properties of thiophene-based malononitrile compounds stem from their D-π-A structure. In this arrangement:
-
Donor (D): An electron-rich thiophene unit.
-
Acceptor (A): An electron-deficient malononitrile (or dicyanovinyl) group.[1]
-
π-Bridge: A conjugated system that connects the donor and acceptor, facilitating charge delocalization.
This structure allows for an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[2][3] The efficiency and energy of this ICT are highly dependent on the molecular design, including the length of the π-bridge and the nature of any additional substituent groups.[4][5] Manipulating these components allows for precise tuning of the material's electronic and optical behavior.
Electronic Properties and Quantitative Data
The electronic landscape of these molecules is defined by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are critical as they govern charge injection, transport, and the overall efficiency of devices. For instance, in organic solar cells, the relative HOMO and LUMO levels of donor and acceptor materials dictate the potential for efficient electron transfer.
These energy levels are typically determined experimentally using cyclic voltammetry (CV) and can be correlated with computational models.[6]
| Compound Type | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Method |
| Thiophene-Dicyanovinyl Derivative | -5.60 | -3.50 | 2.10 | CV |
| Poly(3-hexylthiophene) (P3HT) Donor | -5.15 | -4.30 | 0.85 | CV |
| Quinquethiophene-S,S-dioxide (T5OHM) Acceptor | -6.30 | -3.60 | 2.70 | CV |
| Generic D-π-A System (Example) | -5.45 | -3.35 | 2.10 | CV |
Note: The values presented are representative examples derived from literature and serve to illustrate typical ranges for these classes of compounds.[6][7]
Optical Properties and Intramolecular Charge Transfer (ICT)
The D-π-A architecture leads to strong absorption in the UV-visible region, which is a key requirement for applications in photovoltaics and sensing.[8] Upon absorbing a photon, an electron is promoted from the HOMO to the LUMO, leading to an excited state with significant charge transfer character.[2] The molecule then relaxes to the ground state, often by emitting light (fluorescence).
Key optical properties include the maximum absorption wavelength (λmax), the maximum emission wavelength (λem), the Stokes shift (the difference between λmax and λem), and the fluorescence quantum yield (ΦF).[9]
| Compound Type | λmax (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Solvent |
| Thiophene-Dicyanovinyl Derivative 1[9] | 421 | 519 | 98 | 0.012 | Acetonitrile |
| D-π-A Malononitrile Derivative M5[10] | 485 | 690 | 205 | — | Dichloromethane |
| Generic Push-Pull System | 450 | 550 | 100 | 0.25 | THF |
Note: Optical properties are highly solvent-dependent. The values are illustrative.[9][10][11]
Experimental and Computational Protocols
Accurate characterization of thiophene-based malononitrile compounds requires a combination of spectroscopic, electrochemical, and computational techniques.
A. UV-Visible (UV-Vis) Absorption Spectroscopy
This technique measures the wavelengths of light absorbed by the compound, providing information on electronic transitions.[12][13]
-
Objective: To determine the maximum absorption wavelength (λmax) and calculate the optical bandgap (Eg).[10]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10-5 to 10-6 M) in a spectroscopic-grade solvent (e.g., THF, Dichloromethane, Acetonitrile).
-
Blank Measurement: Fill a quartz cuvette (1 cm path length) with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The onset of the absorption edge (λonset) can be used to estimate the optical bandgap using the formula: Eg (eV) = 1240 / λonset (nm).[10]
-
B. Fluorescence Spectroscopy
This technique measures the light emitted by a sample after it has absorbed light, providing insights into the excited state properties.[14]
-
Objective: To determine the maximum emission wavelength (λem), Stokes shift, and relative fluorescence quantum yield (ΦF).
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Sample Preparation: Use the same or a similarly prepared solution as for UV-Vis spectroscopy. The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Measurement: Set the excitation wavelength to the compound's λmax (determined from UV-Vis). Scan a range of emission wavelengths to record the fluorescence spectrum and identify λem.
-
Quantum Yield Calculation: The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate) under identical experimental conditions, using the following equation: ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[9]
-
C. Cyclic Voltammetry (CV)
CV is an electrochemical technique used to probe the redox behavior of a compound and estimate its HOMO and LUMO energy levels.[6]
-
Objective: To determine the onset oxidation (Eox) and reduction (Ered) potentials.
-
Instrumentation: A potentiostat with a three-electrode cell.
-
Procedure:
-
Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]
-
Solution Preparation: Dissolve the sample compound (approx. 1 mM) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Measurement: Scan the potential linearly to a set vertex potential and then reverse the scan back to the initial potential. Record the resulting current.
-
Calibration: After the measurement, add a small amount of an internal standard, typically ferrocene/ferrocenium (Fc/Fc+), and record another voltammogram. The redox potential of Fc/Fc+ is used for calibration.[15][16]
-
Data Analysis: Determine the onset potentials for the first oxidation and reduction waves from the voltammogram. These can be used to estimate the HOMO and LUMO energy levels using empirical formulas:[15] EHOMO = -[Eox(onset) vs Fc/Fc+ + 4.8] eV ELUMO = -[Ered(onset) vs Fc/Fc+ + 4.8] eV (Note: The value of 4.8 eV is an empirical constant representing the energy level of the Fc/Fc+ couple relative to the vacuum level and can vary slightly in the literature).[15]
-
D. Computational Modeling (DFT and TD-DFT)
Computational chemistry provides theoretical insight into the electronic structure and optical properties, complementing experimental findings.
-
Objective: To calculate optimized molecular geometries, HOMO/LUMO energy levels, and theoretical absorption spectra.
-
Methodology:
-
Software: Quantum chemistry packages like Gaussian, ORCA, or Q-Chem.
-
Ground State Calculations (DFT):
-
Functional/Basis Set: Select an appropriate density functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p) or larger).[17]
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Property Calculation: From the optimized structure, calculate the HOMO and LUMO energies.
-
-
Excited State Calculations (TD-DFT):
-
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prezi.com [prezi.com]
- 7. All-thiophene donor–acceptor blends: photophysics, morphology and photoresponse - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Experimental and theoretical study of donor-π-acceptor compounds based on malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and theoretical study of donor-π-acceptor compounds based on malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06880J [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. John Herbert: Time-dependent DFT [asc.ohio-state.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
The Pivotal Role of 2-(Thiophen-2-ylmethylene)malononitrile in Organic Electronics: A Technical Guide
For Immediate Release
A Comprehensive Technical Deep-Dive into the Applications, Synthesis, and Performance of 2-(Thiophen-2-ylmethylene)malononitrile and its Derivatives in Next-Generation Organic Electronic Devices.
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development and materials science, exploring the significant potential of this compound and its derivatives in the burgeoning field of organic electronics. This document outlines the core properties, synthesis protocols, and performance metrics of these compounds in key applications such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
The unique molecular structure of this compound, which incorporates an electron-rich thiophene ring and electron-withdrawing malononitrile group, makes it a versatile building block for novel organic semiconductors.[1] Its derivatives have demonstrated promising performance, particularly in the realm of organic photovoltaics.
Core Applications and Performance
The primary application of this compound derivatives has been as donor materials in organic solar cells. One notable derivative, 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM), has been the subject of comprehensive studies.[1][2]
Organic Solar Cells (OSCs)
As a donor molecule in vacuum-processed bulk-heterojunction OSCs, DPTMM has shown significant promise. A key characteristic of this material is its unusually deep highest occupied molecular orbital (HOMO) level, which contributes to a high open-circuit voltage (Voc) in solar cell devices.[1] When co-evaporated with a C60 acceptor, devices incorporating DPTMM have achieved a power conversion efficiency (PCE) of up to 4.0%.[1]
Table 1: Performance Metrics of DPTMM in Organic Solar Cells [1]
| Device Configuration | Voc (V) | Jsc (mA/cm2) | Fill Factor (FF) | PCE (%) |
| DPTMM:C60 (1:1) | 0.98 | 6.0 | 0.51 | 3.0 |
| With Buffer Layer & Gradient | 1.00 | 7.8 | 0.51 | 4.0 |
Furthermore, DPTMM exhibits a respectable hole mobility, a crucial factor for efficient charge transport in organic solar cells.[1]
Table 2: Electrical Properties of DPTMM [1]
| Property | Value |
| HOMO Level | -5.5 eV |
| Hole Mobility | 1.4 x 10-4 cm2/Vs |
Organic Field-Effect Transistors (OFETs)
While specific quantitative data for the core this compound molecule in OFETs is not extensively reported, thiophene and malononitrile derivatives are widely utilized in the development of organic semiconductors for this application. The inherent properties of the thiophene moiety contribute to good charge transport characteristics. The fabrication of OFETs typically involves the deposition of the organic semiconductor onto a gate dielectric with source and drain electrodes.
Organic Light-Emitting Diodes (OLEDs)
Malononitrile derivatives have been investigated for their potential in OLEDs, often exhibiting fluorescent properties.[3] The electron-withdrawing nature of the malononitrile group can influence the emission wavelength and quantum efficiency of the material. A malononitrile derivative, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), has been used in a solution-processed OLED, demonstrating a luminance of 1300 cd/m².[3]
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is the Knoevenagel condensation of thiophene-2-carboxaldehyde with malononitrile.[4][5]
Protocol: Base-Catalyzed Knoevenagel Condensation [4]
-
Reactant Preparation: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate (e.g., 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography.
Caption: Knoevenagel condensation workflow for the synthesis of the core molecule.
Fabrication of Organic Solar Cells
The fabrication of OSCs using DPTMM as the donor material is typically performed under high vacuum.
Protocol: Vacuum Deposition for OSC Fabrication [2]
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A thin layer of a hole transport material, such as MoO3, is thermally evaporated onto the ITO substrate.
-
Active Layer Deposition: The donor (DPTMM) and acceptor (C60) materials are co-evaporated from separate sources onto the HTL. The ratio of the two materials can be controlled by adjusting the evaporation rates. A gradient in the donor/acceptor ratio can be introduced to improve charge transport.
-
Electron Transport Layer (ETL) Deposition: A thin layer of an electron transport material, such as Bathocuproine (BCP), is evaporated onto the active layer.
-
Cathode Deposition: A metal cathode, typically aluminum (Al), is thermally evaporated on top of the ETL to complete the device.
-
Encapsulation: The device is encapsulated to protect it from atmospheric degradation.
Caption: Workflow for the fabrication and characterization of organic solar cells.
Device Physics: Charge Generation in OSCs
The operation of a bulk heterojunction organic solar cell involves several key steps, from light absorption to charge collection.
Caption: Key electronic processes within a bulk heterojunction organic solar cell.
Conclusion
This compound and its derivatives represent a promising class of materials for organic electronics. The synthetic accessibility via the Knoevenagel condensation, coupled with the tunable electronic properties through molecular design, makes them attractive candidates for further research and development. While significant progress has been made, particularly in the application of DPTMM in organic solar cells, further exploration of the core molecule and novel derivatives in OFETs and OLEDs is warranted to fully unlock their potential in next-generation electronic devices.
References
- 1. Exploiting the potential of 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile as an efficient donor molecule in vacuum-processed bulk-heterojunction organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activities of 2-(Thiophen-2-ylmethylene)malononitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(thiophen-2-ylmethylene)malononitrile scaffold has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on their anticancer and antimicrobial properties.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The core structure, featuring a thiophene ring linked to a malononitrile group, provides a versatile template for chemical modifications to enhance potency and selectivity.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 13g | A549 (Lung) | 0.20 ± 0.05 | Pictilisib (GDC-0941) | 0.525 |
| MCF-7 (Breast) | 1.25 ± 0.11 | |||
| HeLa (Cervical) | 1.03 ± 0.24 | |||
| 6a | MDA-MB-468 (Breast) | Low Activity | - | - |
| 6b-g | MDA-MB-468 (Breast) | Moderate Activity | - | - |
| T-47D (Breast) | Moderate Activity | - | - |
Experimental Protocols
In Vitro Antiproliferative Activity Assessment (MTT Assay) [1]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis [1]
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Signaling Pathways and Mechanisms of Action
Several this compound derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[2] Compound 13g , a substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative, acts as a dual PI3Kα/mTOR inhibitor.[2]
Antimicrobial Activity
The thiophene moiety is a well-established pharmacophore in antimicrobial drug discovery.[3] When incorporated into the this compound framework, it can give rise to compounds with significant antibacterial and antifungal properties. These derivatives often exhibit activity against drug-resistant strains of bacteria.[4]
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected thiophene derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (mg/L) |
| Thiophene 4 | A. baumannii (Col-R) | 16-32 (MIC50) |
| E. coli (Col-R) | 8-32 (MIC50) | |
| Thiophene 5 | A. baumannii (Col-R) | 16-32 (MIC50) |
| E. coli (Col-R) | 8-32 (MIC50) | |
| Thiophene 8 | A. baumannii (Col-R) | 16-32 (MIC50) |
| E. coli (Col-R) | 8-32 (MIC50) |
Experimental Protocols
Broth Microdilution Assay for MIC Determination [5]
-
Bacterial Culture: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Time-Kill Curve Assay [4]
-
Bacterial Culture: A logarithmic phase culture of the test bacterium is prepared.
-
Compound Addition: The test compound is added to the bacterial culture at concentrations corresponding to multiples of its MIC.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions on agar plates and counting the colony-forming units (CFUs) after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to determine the bactericidal or bacteriostatic effect of the compound.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of certain thiophene derivatives is attributed to their ability to interact with bacterial outer membrane proteins (OMPs).[4] This interaction can lead to increased membrane permeabilization and subsequent cell death.[4]
Synthesis of this compound Derivatives
The synthesis of these derivatives is commonly achieved through the Knoevenagel condensation reaction.[6][7] This reaction involves the condensation of an active methylene compound, such as malononitrile, with a carbonyl compound, in this case, thiophene-2-carboxaldehyde.
General Experimental Protocol for Synthesis
-
Reactant Mixture: Thiophene-2-carboxaldehyde and malononitrile are dissolved in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: A catalytic amount of a base, such as piperidine or ammonium acetate, is added to the mixture.
-
Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from a few hours to overnight.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure this compound derivative.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The derivatives have shown significant promise as both anticancer and antimicrobial agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as further elucidating the molecular mechanisms underlying their biological effects. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. pcbiochemres.com [pcbiochemres.com]
2-(Thiophen-2-ylmethylene)malononitrile: A Versatile Building Block for Advanced Conjugated Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Thiophen-2-ylmethylene)malononitrile (T2M) is a prominent organic compound that serves as a versatile building block in the synthesis of conjugated polymers and small molecules for cutting-edge applications in organic electronics.[1] Its molecular structure, featuring an electron-rich thiophene ring linked to an electron-deficient malononitrile group via a vinyl bridge, establishes a classic donor-π-acceptor (D-π-A) motif. This intrinsic electronic asymmetry imparts desirable properties, making T2M-derived materials highly valuable for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the dicyanoethylene group enhances charge transport efficiency, a critical factor in the performance of optoelectronic devices.[1] This guide provides a comprehensive overview of the synthesis of the T2M monomer, its polymerization into conjugated systems, and the key properties of the resulting polymers.
Synthesis of the this compound Monomer
The primary synthetic route to this compound is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, thiophene-2-carbaldehyde.[2] The reaction is typically high-yielding and can be performed under mild conditions.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for Knoevenagel condensation.
Materials:
-
Thiophene-2-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine or Triethylamine (catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of thiophene-2-carbaldehyde in ethanol.
-
Add 1.05 equivalents of malononitrile to the solution and stir until fully dissolved.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (approximately 0.1 equivalents), to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified this compound product under vacuum. The product is typically a light brown or yellow solid.
Polymerization of T2M and Related Monomers
The vinyl group in this compound, activated by the two electron-withdrawing nitrile groups, makes it susceptible to polymerization through several mechanisms, including anionic and electrochemical polymerization. Furthermore, functionalized thiophene and dicyanovinyl monomers can undergo polycondensation reactions to form conjugated polymers where T2M-like structures are part of the polymer backbone.
Representative Experimental Protocol: Knoevenagel Polycondensation
While detailed studies on the homopolymer of T2M are limited, the following protocol for the synthesis of a related alternating copolymer, poly(3,4-propylenedioxythiophene-cyanovinylene), illustrates the Knoevenagel polycondensation method.[3]
Materials:
-
2,5-diformyl-3,4-propylenedioxythiophene
-
1,4-phenylenediacetonitrile
-
Toluene
-
tert-Butanol
-
Potassium tert-butoxide
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts of 2,5-diformyl-3,4-propylenedioxythiophene and 1,4-phenylenediacetonitrile in a mixture of anhydrous toluene and tert-butanol.
-
Add a catalytic amount of potassium tert-butoxide to the solution.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. The polymer will precipitate from the solution as it forms.
-
After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer fully.
-
Collect the polymer by filtration and wash it extensively with methanol and acetone to remove oligomers and residual catalyst.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform or another suitable solvent to extract the soluble polymer fraction.
-
Precipitate the polymer from the chloroform solution by adding methanol, filter, and dry under vacuum.
Properties of T2M-Based and Related Conjugated Polymers
The electronic and optical properties of conjugated polymers derived from T2M and similar building blocks are central to their application in electronic devices. These properties are typically characterized by a combination of spectroscopic and electrochemical techniques.
Optical Properties
The optical properties are primarily investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy. The UV-Vis absorption spectrum reveals the electronic transitions within the polymer, with the absorption edge used to determine the optical bandgap (Egopt). The PL spectrum provides information about the emissive properties of the material. In the solid state, intermolecular interactions can lead to a red-shift (bathochromic shift) in the absorption and emission spectra compared to the polymer in solution.[4]
Electronic Properties
Cyclic voltammetry (CV) is a powerful technique to determine the frontier molecular orbital energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively. The difference between these levels provides the electrochemical bandgap (Egec). These energy levels are crucial for designing efficient devices, as they determine the efficiency of charge injection and transport, as well as the open-circuit voltage in organic solar cells.
Charge Carrier Mobility
The charge carrier mobility is a measure of how quickly an electron or hole can move through the material when an electric field is applied. It is a key performance parameter for OFETs and OSCs. High charge carrier mobility is desirable for efficient device operation. For thiophene-based polymers, mobilities can vary widely depending on the specific molecular structure, crystallinity, and thin-film morphology.[5]
Quantitative Data Summary
The following table summarizes key properties of a representative conjugated polymer synthesized via Knoevenagel polycondensation, providing a benchmark for the expected performance of T2M-based materials.
| Polymer Name | Mn ( g/mol ) | PDI | λmax (solution, nm) | λmax (film, nm) | Optical Bandgap (Egopt, eV) | HOMO (eV) | LUMO (eV) |
| Poly(propylenedioxythiophene-cyanovinylene)[3] | 10,000 - 20,000 | - | - | ~650 | 1.5 - 1.8 | -5.4 | -3.6 |
Note: Mn = Number-average molecular weight; PDI = Polydispersity index. Data is approximate and depends on specific synthesis conditions.
Device Fabrication and Characterization Workflow
The ultimate test of a new conjugated polymer is its performance in an electronic device. The following diagram illustrates a general workflow for the fabrication and characterization of an organic photovoltaic (solar cell) device.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. scispace.com [scispace.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. mdpi.com [mdpi.com]
- 5. Charge transport study of high mobility polymer thin-film transistors based on thiophene substituted diketopyrrolopyrrole copolymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling Novel GPR35 Agonists: A Technical Guide to Thiophene and Malononitrile Scaffolds in Drug Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the discovery of novel agonists for the G protein-coupled receptor 35 (GPR35). While a direct thiophene-malononitrile scaffold has not been prominently reported in peer-reviewed literature, this document explores the significant findings surrounding two closely related and promising chemical series: furan-malononitriles and thieno[3,2-b]thiophenes. These scaffolds have yielded potent GPR35 agonists, and this guide provides a comprehensive overview of their discovery, quantitative data, and the detailed experimental protocols used for their characterization.
Core Findings: Two Promising Scaffolds
Screening of compound libraries has identified two distinct chemical scaffolds that demonstrate significant agonist activity at GPR35. The discovery of these compounds opens new avenues for the development of therapeutics targeting a range of inflammatory and metabolic diseases.
A landmark study in the Journal of Medicinal Chemistry detailed the identification of these two series through a dynamic mass redistribution (DMR) assay screen. The lead compounds from each series, YE120 (a furan-malononitrile derivative) and YE210 (a thieno[3,2-b]thiophene derivative), have shown potent and specific GPR35 agonism.
Quantitative Data Summary
The following table summarizes the potency of the lead agonists from the two identified scaffolds, as determined by functional assays.
| Compound ID | Scaffold Class | EC50 (nM) in DMR Assay |
| YE120 | 2-(4-Methylfuran-2(5H)-ylidene)malononitrile | 32.5 ± 1.7 |
| YE210 | Thieno[3,2-b]thiophene-2-carboxylic acid | 63.7 ± 4.1 |
GPR35 Signaling Pathways
GPR35 activation initiates a cascade of intracellular signaling events that are crucial for its physiological functions. The receptor is known to couple to multiple G protein subtypes, leading to diverse downstream effects. Additionally, GPR35 activation triggers β-arrestin-mediated signaling, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.
Experimental Workflow for Agonist Discovery
The discovery and validation of novel GPR35 agonists typically follow a multi-step experimental workflow. This process begins with a high-throughput primary screen to identify initial "hits," followed by a series of secondary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery of thiophene and malononitrile-related GPR35 agonists are provided below.
Dynamic Mass Redistribution (DMR) Assay
This label-free assay technology is used for the primary screening of compound libraries to identify potential GPR35 agonists. It measures the redistribution of cellular mass in response to receptor activation.
-
Cell Line: HT-29 cells, which endogenously express GPR35.
-
Instrumentation: Epic® System (Corning) or similar label-free biosensor system.
-
Protocol:
-
Cell Seeding: Seed HT-29 cells into 384-well biosensor microplates at a density of 12,000 to 15,000 cells per well and culture overnight.
-
Cell Washing: On the day of the assay, wash the cells with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Baseline Measurement: Place the microplate into the biosensor instrument and allow the baseline signal to stabilize for 1-2 hours at 37°C.
-
Compound Addition: Prepare serial dilutions of test compounds in the assay buffer. Add the compounds to the wells to achieve the desired final concentrations.
-
Data Acquisition: Monitor the DMR signal in real-time for at least 60 minutes after compound addition.
-
Data Analysis: The magnitude of the DMR signal is indicative of the cellular response. Calculate EC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.
-
Tango β-Arrestin Translocation Assay
This assay is a secondary screen to confirm that the agonist activity is mediated through GPR35 and to investigate G protein-independent signaling.
-
Cell Line: U2OS cells stably co-expressing a GPR35-transcription factor fusion protein and a protease-tagged β-arrestin.
-
Principle: Agonist-induced recruitment of β-arrestin to GPR35 leads to the cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase).
-
Protocol:
-
Cell Seeding: Plate the engineered U2OS cells in 384-well assay plates and incubate overnight.
-
Compound Incubation: Add test compounds at various concentrations to the cells and incubate for 5 hours at 37°C to allow for reporter gene expression.
-
Substrate Addition: Add the β-lactamase substrate to each well and incubate at room temperature in the dark for 1.5-2 hours.
-
Signal Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: An increase in the fluorescence signal ratio indicates β-arrestin recruitment. Determine EC50 values from the dose-response curves.
-
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of GPR35 from the cell surface, a key step in receptor regulation.
-
Cell Line: HEK293 cells stably expressing N-terminally FLAG-tagged GPR35.
-
Principle: The amount of receptor remaining on the cell surface after agonist treatment is quantified using an antibody-based method.
-
Protocol:
-
Cell Seeding: Seed the engineered HEK293 cells in a 96-well plate and culture overnight.
-
Agonist Treatment: Treat the cells with various concentrations of the test agonist for a defined period (e.g., 30-60 minutes) at 37°C to induce internalization.
-
Cell Fixation: Place the plate on ice, wash with ice-cold PBS, and fix the cells with 4% paraformaldehyde.
-
Antibody Staining (Non-permeabilizing conditions):
-
Block with 1% BSA in PBS.
-
Incubate with an anti-FLAG primary antibody to label the receptors remaining on the cell surface.
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
-
-
Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the fluorescence intensity at the cell surface.
-
Data Analysis: A decrease in cell surface fluorescence indicates receptor internalization. Calculate the percentage of internalization relative to untreated control cells.
-
This technical guide provides a foundational understanding of the discovery and characterization of novel GPR35 agonists with scaffolds related to thiophene and malononitrile. The detailed protocols and workflow are intended to facilitate further research and development in this promising therapeutic area.
Methodological & Application
Application Notes and Protocols: Knoevenagel Condensation of Thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1][3][4] This reaction is particularly valuable in pharmaceutical and materials science for synthesizing derivatives of thiophene, a privileged scaffold found in numerous approved drugs.[5] Thiophene-2-carbaldehyde is an excellent substrate for this reaction, providing a direct route to a variety of functionalized thiophene derivatives that serve as key intermediates in drug discovery and the development of organic semiconductors.[6][7]
These application notes provide detailed experimental protocols for the Knoevenagel condensation of thiophene-2-carbaldehyde with various active methylene compounds, summarizing different catalytic systems and reaction conditions.
Data Presentation
The following table summarizes various reported conditions and yields for the Knoevenagel condensation of thiophene-2-carbaldehyde, offering a comparative overview to guide reaction optimization.
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 | [1] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2-6 h | 90 | [1] |
| Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [1] |
| Malononitrile | Ammonium Acetate | Solvent-free | Room Temp (Grinding) | 5-15 min | High | [1] |
| Malononitrile | Piperidine (10 mol%) | Ethanol | Room Temp | - | - | [8] |
Experimental Protocols
General Safety Note: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Reagents should be of analytical grade and used as received unless otherwise specified.
Protocol 1: Classic Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate
This protocol describes a conventional and highly effective method for synthesizing (E)-ethyl 2-cyano-3-(thiophen-2-yl)acrylate using piperidine as a catalyst in ethanol.[1]
Materials:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (10-20 mL per 1.0 eq of aldehyde)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiophene-2-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.[1]
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.[1]
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).[1]
-
Once complete, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[1]
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain the pure product.
Protocol 2: Solvent-Free Condensation with Malononitrile
This environmentally friendly protocol avoids the use of organic solvents and often results in high yields and short reaction times.[1]
Materials:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (0.1-0.2 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 drop)
-
Mortar and pestle, or a small vial with a magnetic stirrer
Procedure:
-
In a mortar or a small vial, combine thiophene-2-carbaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate.[1]
-
Grind the mixture with a pestle for 5-15 minutes at room temperature. Alternatively, stir the mixture vigorously in a vial.[1] The reaction is often exothermic and the mixture may solidify upon completion.
-
Monitor the reaction's progress by dissolving a small aliquot in a suitable solvent and analyzing it by TLC.
-
Once the reaction is complete, wash the solid product with water, followed by a small amount of cold ethanol, to remove the catalyst and any unreacted starting materials.[1]
-
The resulting 2-(thiophen-2-ylmethylene)malononitrile is often obtained in high purity. If necessary, it can be further purified by recrystallization from ethanol.[1]
Protocol 3: Microwave-Assisted Condensation with Cyanoacetic Acid
This protocol utilizes microwave irradiation to dramatically reduce reaction times, providing a rapid and efficient synthesis.[1]
Materials:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
Cyanoacetic acid (1.0 eq)
-
Potassium hydroxide (KOH) (0.2 eq)
-
Water (5 mL)
-
Microwave reactor vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vessel, combine thiophene-2-carbaldehyde (1.0 eq), cyanoacetic acid (1.0 eq), KOH (0.2 eq), and water (5 mL).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 75 °C for 20 minutes with stirring.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Acidify the reaction mixture with 1 M HCl, which will cause the product to precipitate.[1]
-
Filter the solid product, wash it with cold water, and dry it under vacuum to obtain (E)-2-cyano-3-(thiophen-2-yl)acrylic acid.[1]
-
The crude product can be further purified by recrystallization if needed.
Visualizations
The following diagrams illustrate the general experimental workflow and the simplified reaction mechanism.
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
References
Synthesis of 2-(Thiophen-2-ylmethylene)malononitrile Derivatives: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(thiophen-2-ylmethylene)malononitrile and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science. The primary synthetic route is the Knoevenagel condensation, a reliable method for forming carbon-carbon bonds.
Introduction
This compound derivatives are synthesized through the Knoevenagel condensation, which involves the reaction of a thiophene-2-carbaldehyde derivative with malononitrile.[1] This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, and proceeds via a nucleophilic addition of the active methylene group of malononitrile to the carbonyl group of the aldehyde, followed by a dehydration step.[2] The resulting α,β-unsaturated dinitrile is a versatile intermediate for the synthesis of more complex heterocyclic compounds with potential biological activities, including anticancer and antimicrobial properties.[1]
Reaction Mechanism and Experimental Workflow
The synthesis of this compound derivatives follows a well-established reaction mechanism and a straightforward experimental workflow.
References
Application Notes and Protocols for Fabricating Organic Solar Cells Using 2-(Thiophen-2-ylmethylene)malononitrile Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the fabrication and characterization of organic solar cells (OSCs) utilizing derivatives of 2-(Thiophen-2-ylmethylene)malononitrile as non-fullerene acceptors (NFAs). While the core molecule, this compound, serves as a fundamental building block, research has predominantly focused on its more complex derivatives to achieve higher power conversion efficiencies. This guide, therefore, presents a generalized protocol based on common practices for small molecule NFAs in a bulk heterojunction (BHJ) device architecture.
Introduction
Organic solar cells have garnered significant attention due to their potential for low-cost, flexible, and large-area fabrication. The active layer in a prominent type of OSC, the bulk heterojunction, consists of a blend of an electron donor and an electron acceptor material. Non-fullerene acceptors have emerged as a superior alternative to traditional fullerene-based acceptors, offering tunable energy levels, broader absorption spectra, and greater morphological stability. Malononitrile derivatives, particularly those with a thiophene moiety, form a critical class of these NFAs. These molecules are typically synthesized via a Knoevenagel condensation reaction.
This document outlines the materials, equipment, and step-by-step procedures for fabricating a laboratory-scale organic solar cell, along with methods for its characterization.
Materials and Equipment
| Category | Item | Specifications |
| Substrates | Indium Tin Oxide (ITO) coated glass | Sheet resistance < 20 Ω/sq |
| Chemicals | This compound derivative (Acceptor) | e.g., a donor-π-acceptor type molecule |
| Polymer Donor | e.g., PTB7-Th, PBDB-T, or PM6 | |
| Hole Transport Layer (HTL) | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) | |
| Electron Transport Layer (ETL) | Zinc Oxide (ZnO) nanoparticles, PFN, or other suitable material | |
| Solvents | Chloroform, Chlorobenzene, 1,8-Diiodooctane (DIO) | |
| Cleaning Solvents | Deionized water, Isopropanol, Acetone | |
| Metal for Electrode | Aluminum (Al), Silver (Ag) | |
| Equipment | Spin Coater | Capable of speeds up to 6000 RPM |
| Hotplate | With precise temperature control | |
| Glovebox | Nitrogen-filled environment | |
| Thermal Evaporator | For metal deposition | |
| Solar Simulator | AM 1.5G spectrum, 100 mW/cm² | |
| I-V Measurement System | Keithley 2400 SourceMeter or equivalent | |
| UV-Vis Spectrophotometer | For absorption spectra | |
| Atomic Force Microscope (AFM) | For surface morphology | |
| External Quantum Efficiency (EQE) System |
Experimental Protocols
Substrate Cleaning
-
Place the ITO-coated glass substrates in a substrate holder.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the wettability of the surface.
Hole Transport Layer (HTL) Deposition
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 4000 RPM for 40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
Active Layer Preparation and Deposition
-
Prepare a blend solution of the polymer donor and the this compound derivative acceptor in a suitable solvent (e.g., chloroform or chlorobenzene) at a typical concentration of 10-20 mg/mL. The donor:acceptor weight ratio is a critical parameter to optimize, commonly starting at 1:1 or 1:1.2.
-
Add a solvent additive, such as 0.5-1% v/v 1,8-diiodooctane (DIO), to the blend solution to influence the morphology of the active layer.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) inside the glovebox to ensure complete dissolution.
-
Filter the active layer solution through a 0.22 µm PTFE filter.
-
Spin-coat the active layer solution onto the HTL-coated substrates. The spin speed and time will need to be optimized to achieve the desired thickness (typically 80-120 nm). A starting point could be 2000-3000 RPM for 60 seconds.
-
Anneal the active layer by placing the substrates on a hotplate inside the glovebox. The annealing temperature and time are crucial for optimizing the morphology and performance, with typical values ranging from 80°C to 140°C for 5 to 15 minutes[1].
Electron Transport Layer (ETL) and Electrode Deposition
-
Prepare the ETL solution (if using a solution-processable ETL like ZnO nanoparticles).
-
Spin-coat the ETL onto the active layer.
-
Transfer the substrates to a thermal evaporator.
-
Deposit the metal electrode (e.g., 100 nm of Al or Ag) through a shadow mask at a pressure below 10⁻⁶ Torr. The deposition rate should be controlled (e.g., 0.5-1 Å/s).
Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated solar cells under simulated AM 1.5G sunlight at 100 mW/cm².
-
Extract key performance parameters: Open-circuit voltage (Voc), Short-circuit current density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the wavelength-dependent efficiency of photon-to-electron conversion.
-
The integrated EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.
-
-
Morphological and Optical Analysis:
-
Use UV-Vis spectroscopy to measure the absorption spectra of the neat donor, neat acceptor, and blend films to assess light harvesting.
-
Employ Atomic Force Microscopy (AFM) to investigate the surface morphology and phase separation of the active layer.
-
Data Presentation
The performance of organic solar cells based on thiophene-malononitrile derivatives is highly dependent on the specific molecular structure and device optimization. The following table summarizes representative performance data for OSCs employing various non-fullerene acceptors with structural similarities.
| Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6 | BTPT-OD | 0.952 | 9.86 | 43.3 | 4.30 | [2] |
| PM6 | BTPT-4F-OD | 0.824 | 8.16 | 36.9 | 2.48 | [2] |
| PTB7-Th | BTPV-4F | 0.65 | 28.3 | 65.9 | 12.1 | [2] |
| P3HT | ICBA | 0.84 | - | - | 5.44 | [3] |
| P3HT | IC70BM | 0.84 | - | - | 5.79 | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for the fabrication and characterization of organic solar cells.
Device Architecture
Caption: Schematic of the inverted organic solar cell device structure.
Energy Level Diagram
Caption: Energy level diagram for a typical donor/acceptor pair in an OSC.
References
- 1. Highly Efficient Flexible Roll-to-Roll Organic Photovoltaics Based on Non-Fullerene Acceptors [mdpi.com]
- 2. Improving the Efficiency of Organic Solar Cells via the Molecular Engineering of Simple Fused Non-Fullerene Acceptors [mdpi.com]
- 3. Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Thiophen-2-ylmethylene)malononitrile in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Thiophen-2-ylmethylene)malononitrile, a donor-π-acceptor (D-π-A) chromophore, is a promising organic material for applications in nonlinear optics (NLO). Its molecular structure, featuring an electron-rich thiophene ring (donor) connected to electron-withdrawing malononitrile groups (acceptor) via a π-conjugated bridge, gives rise to a large molecular hyperpolarizability. This characteristic is a key determinant of a material's ability to exhibit NLO phenomena, such as second-harmonic generation (SHG) and third-harmonic generation (THG), making it a candidate for applications in optical data storage, optical switching, and frequency conversion.
This document provides detailed protocols for the synthesis of this compound and the characterization of its nonlinear optical properties. While specific experimental NLO data for this exact compound is not extensively available in the public domain, this note includes representative data from closely related thiophene-based NLO materials to provide a comparative baseline for researchers.
Data Presentation: Nonlinear Optical Properties of Thiophene-Based Chromophores
The following table summarizes experimentally determined nonlinear optical properties of several thiophene-containing organic molecules, which can serve as a reference for estimating the potential performance of this compound.
| Compound | Second-Order NLO Susceptibility (χ⁽²⁾) (pm/V) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) | Measurement Technique | Wavelength (nm) | Reference |
| 3-cinnamoyl-5-bromo-2-hydroxy-thiophenyl chalcone | 1.7 times Urea | ~10⁻⁷ | Kurtz-Perry, Z-scan | 1064, 532 | [1] |
| Copolymers of 3-alkylthiophene and Disperse Red 19 functionalized thiophene | N/A | Increased with chromophore loading | THG, Z-scan | 1300, 800 | [2] |
| Poly(3-hexadecylthiophene) | N/A | ~10⁻¹⁰ | Z-scan | 532 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol describes a modern, efficient, and environmentally friendly method for the synthesis of this compound.[4]
Materials:
-
Thiophene-2-carboxaldehyde
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
n-hexane
-
Ethyl acetate
-
Sonicator
-
Magnetic stirrer
-
Round-bottom flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, combine thiophene-2-carboxaldehyde (1.0 eq) and malononitrile (1.0 eq).
-
Add a catalytic amount of ammonium acetate (0.1 eq).
-
Place the flask in a sonicator at room temperature and sonicate for 5-10 minutes.
-
Monitor the reaction progress by TLC using a mixture of n-hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction (disappearance of the starting aldehyde), add ethanol to the reaction mixture to dissolve the product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
DOT Script for Synthesis Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Characterization of Second-Harmonic Generation (SHG) by the Maker Fringe Technique
This protocol outlines the procedure for measuring the second-order nonlinear optical susceptibility (χ⁽²⁾) of a thin film of this compound using the Maker fringe technique.
Materials:
-
Thin film of this compound on a suitable substrate (e.g., glass slide)
-
Pulsed laser source (e.g., Nd:YAG laser at 1064 nm)
-
Rotation stage for the sample
-
Focusing and collection optics
-
Wavelength filters
-
Photomultiplier tube (PMT) or a suitable photodetector
-
Oscilloscope or data acquisition system
-
Reference material with a known χ⁽²⁾ (e.g., Y-cut quartz)
Procedure:
-
Sample Preparation: Prepare a thin film of the compound on a substrate by methods such as spin coating or vacuum deposition.
-
Experimental Setup:
-
Align the pulsed laser beam to be incident on the sample mounted on the rotation stage.
-
Focus the laser beam onto the sample.
-
Place the collection optics, filters (to block the fundamental wavelength and pass the second harmonic), and the photodetector after the sample.
-
-
Measurement:
-
Rotate the sample and record the intensity of the SHG signal as a function of the incidence angle.
-
The resulting intensity pattern is the "Maker fringe" pattern.
-
Replace the sample with the reference material (e.g., quartz) and repeat the measurement under the same conditions.
-
-
Data Analysis:
-
The magnitude of the χ⁽²⁾ of the sample can be calculated by comparing the envelope of its Maker fringes to that of the reference material.
-
Protocol 3: Characterization of Third-Order NLO Properties by the Z-Scan Technique
This protocol describes the Z-scan technique to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾).
Materials:
-
Solution of this compound in a suitable solvent (e.g., chloroform or THF) in a cuvette.
-
CW or pulsed laser with a Gaussian beam profile.
-
Translation stage to move the sample along the laser beam axis (z-axis).
-
Focusing lens.
-
Aperture and photodetector for the "closed-aperture" Z-scan.
-
A second photodetector without an aperture for the "open-aperture" Z-scan.
Procedure:
-
Sample Preparation: Prepare a solution of the compound with a known concentration.
-
Experimental Setup:
-
The laser beam is focused by a lens.
-
The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens.
-
The transmitted beam is split into two. One part goes to a detector through a finite aperture (closed-aperture), and the other part is collected by a detector without an aperture (open-aperture).
-
-
Measurement:
-
The sample is translated along the z-axis, and the transmittance is recorded at each position for both the open and closed-aperture detectors.
-
-
Data Analysis:
-
The open-aperture Z-scan provides information about the nonlinear absorption (β). A valley in the transmittance curve indicates two-photon absorption.
-
The closed-aperture Z-scan is sensitive to both nonlinear absorption and nonlinear refraction. Dividing the closed-aperture data by the open-aperture data yields a curve that represents only the effect of nonlinear refraction, from which the nonlinear refractive index (n₂) can be determined. A peak followed by a valley indicates a negative (self-defocusing) n₂, while a valley followed by a peak indicates a positive (self-focusing) n₂.
-
The real and imaginary parts of χ⁽³⁾ can be calculated from the obtained values of n₂ and β.
-
DOT Script for NLO Characterization Workflow:
Caption: General experimental workflow for NLO characterization.
Signaling Pathways and Logical Relationships
The nonlinear optical response in D-π-A molecules like this compound originates from the intramolecular charge transfer (ICT) from the electron-donating thiophene ring to the electron-accepting malononitrile group upon interaction with a strong electromagnetic field from a laser. This ICT leads to a large change in the molecule's dipole moment, which is the microscopic origin of the high molecular hyperpolarizability and, consequently, the macroscopic NLO effects.
DOT Script for Intramolecular Charge Transfer:
Caption: Mechanism of NLO response via intramolecular charge transfer.
Conclusion
This compound represents a class of organic materials with significant potential for nonlinear optical applications. The protocols provided herein offer a foundation for the synthesis and characterization of this and related compounds. While further experimental investigation is needed to fully quantify its NLO properties, the structural similarities to other high-performance thiophene-based chromophores suggest that it is a promising candidate for further research and development in the field of photonics and optoelectronics.
References
Application Notes and Protocols for Thin-Film Deposition of 2-(Thiophen-2-ylmethylene)malononitrile (T2MN)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for depositing thin films of 2-(Thiophen-2-ylmethylene)malononitrile (T2MN), a promising organic semiconductor material. T2MN's electron-withdrawing properties make it a valuable component in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] This document outlines detailed protocols for two primary deposition methods: Vacuum Thermal Evaporation (VTE) and Spin Coating.
Compound Properties
A summary of the key physical and chemical properties of T2MN is presented in Table 1. Understanding these properties is crucial for selecting the appropriate deposition technique and optimizing process parameters.
| Property | Value |
| CAS Number | 28162-32-5 |
| Molecular Formula | C₈H₄N₂S |
| Molecular Weight | 160.20 g/mol |
| Boiling Point | 308.6°C at 760 mmHg |
| Appearance | Crystalline Powder |
| Storage Conditions | 2-8°C, dry and sealed away from light |
Table 1: Physical and Chemical Properties of this compound. [1][2]
Thin-Film Deposition Techniques
The choice of deposition technique significantly influences the morphology, crystallinity, and ultimately, the performance of the T2MN thin film. Vacuum thermal evaporation is a physical vapor deposition method that yields high-purity, uniform films suitable for high-performance electronic devices.[3] Spin coating, a solution-based technique, offers a simpler, lower-cost alternative for rapid prototyping and fabrication.[4]
Protocol 1: Vacuum Thermal Evaporation (VTE)
VTE is a preferred method for depositing high-quality thin films of small organic molecules like T2MN. The process involves heating the source material in a high-vacuum environment, causing it to sublimate and subsequently condense onto a substrate.
Experimental Workflow for Vacuum Thermal Evaporation
Caption: Workflow for T2MN thin-film deposition via Vacuum Thermal Evaporation.
Detailed Methodology
-
Substrate Preparation:
-
Thoroughly clean the substrates (e.g., Indium Tin Oxide (ITO)-coated glass, silicon wafers) to remove organic and particulate contamination.
-
A typical cleaning procedure involves sequential sonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with UV-ozone or oxygen plasma to improve surface wettability and film adhesion.
-
-
Source Material Preparation:
-
Load high-purity T2MN powder into a suitable crucible (e.g., quartz or tungsten boat).
-
Ensure the crucible is clean to avoid cross-contamination.
-
-
Deposition Process:
-
Place the cleaned substrates and the loaded crucible into the vacuum chamber.
-
Evacuate the chamber to a base pressure of less than 1 x 10⁻⁶ Torr to ensure a long mean free path for the evaporated molecules.
-
Gradually heat the T2MN source using a programmable power supply. A controlled temperature ramp prevents spitting of the material.
-
Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance. A typical deposition rate for small organic molecules is 0.1-1.0 Å/s.
-
Once the desired thickness is achieved, close the shutter and ramp down the source temperature.
-
Allow the system to cool down before venting the chamber with an inert gas like nitrogen.
-
Typical Deposition Parameters
| Parameter | Typical Value Range |
| Base Pressure | < 1 x 10⁻⁶ Torr |
| Source Temperature | 150 - 250 °C (material dependent) |
| Deposition Rate | 0.1 - 1.0 Å/s |
| Substrate Temperature | Room Temperature - 100 °C |
| Final Film Thickness | 10 - 100 nm |
Table 2: Representative Vacuum Thermal Evaporation Parameters for T2MN.
Protocol 2: Spin Coating
Spin coating is a widely used solution-based technique for depositing thin films of organic materials. It is a rapid and cost-effective method, particularly suitable for materials that are soluble in common organic solvents.
Experimental Workflow for Spin Coating
Caption: Workflow for T2MN thin-film deposition via Spin Coating.
Detailed Methodology
-
Solution Preparation:
-
Dissolve T2MN powder in a suitable organic solvent (e.g., chloroform, chlorobenzene, or tetrahydrofuran) to the desired concentration.
-
The concentration will directly affect the final film thickness.
-
Gently heat or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate impurities.
-
-
Substrate Preparation:
-
Clean the substrates using the same procedure as for VTE to ensure a pristine surface for coating.
-
-
Coating Process:
-
Place the cleaned substrate on the vacuum chuck of the spin coater.
-
Dispense a small volume of the T2MN solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process involves a low-speed spin to spread the solution, followed by a high-speed spin to thin the film to the desired thickness.
-
The spinning process causes the solvent to evaporate, leaving behind a solid thin film of T2MN.
-
-
Post-Coating Treatment:
-
The as-spun film may contain residual solvent. A post-coating annealing step on a hotplate (typically at 80-120°C) can be performed to remove residual solvent and potentially improve film crystallinity.
-
Typical Spin Coating Parameters
| Parameter | Typical Value Range |
| Solvent | Chloroform, Chlorobenzene, THF |
| Concentration | 5 - 20 mg/mL |
| Spin Speed | 1000 - 5000 rpm |
| Spin Time | 30 - 60 seconds |
| Annealing Temperature | 80 - 120 °C |
| Annealing Time | 5 - 15 minutes |
Table 3: Representative Spin Coating Parameters for T2MN.
Thin-Film Characterization and Expected Properties
The properties of the deposited T2MN films should be thoroughly characterized to ensure they meet the requirements for the intended application.
| Property | Characterization Technique | Typical Expected Values for Organic Semiconductors |
| Film Thickness | Profilometry, Ellipsometry | 10 - 100 nm |
| Surface Morphology & Roughness | Atomic Force Microscopy (AFM) | RMS Roughness < 5 nm for smooth films |
| Optical Properties | UV-Vis Spectroscopy | Strong absorption in the UV-Visible range |
| Crystallinity | X-ray Diffraction (XRD) | May exhibit crystalline or amorphous structure |
| Electronic Properties | Field-Effect Transistor (FET) measurements | Hole or electron mobility (device dependent) |
Table 4: Common Characterization Techniques and Representative Properties for T2MN Thin Films.
Application in Organic Electronic Devices
The deposition of T2MN is a critical step in the fabrication of various organic electronic devices. The relationship between the material, deposition process, and device performance is illustrated below.
References
Application Note and Protocol for the Purification of 2-(Thiophen-2-ylmethylene)malononitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2-(Thiophen-2-ylmethylene)malononitrile, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds. The primary method of purification discussed is recrystallization, a robust and scalable technique for achieving high purity of solid compounds. This note outlines the selection of appropriate solvents, a step-by-step recrystallization procedure, and methods for assessing the purity of the final product.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of novel dyes, organic semiconductors, and pharmaceutical agents. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and for ensuring the desired properties and biological activities of the final products. Recrystallization is a widely used and effective technique for the purification of crystalline organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the compound of interest crystallizes out, leaving the impurities dissolved in the mother liquor. This application note details a reliable protocol for the purification of this compound via recrystallization.
Data Presentation
The physical and spectroscopic properties of purified this compound are summarized in the table below. These values serve as benchmarks for assessing the purity of the recrystallized product.
| Property | Value |
| Molecular Formula | C₈H₄N₂S |
| Molecular Weight | 160.20 g/mol |
| Appearance | Light brown to yellow crystalline solid |
| Melting Point | 92-94 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.94-7.89 (m, 2H), 7.83 (d, 1H), 7.32-7.27 (m, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 151.2, 138.3, 136.9, 135.3, 128.9, 113.7, 112.9, 78.0 |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by recrystallization. The protocol is based on the use of ethanol as the primary recrystallization solvent. An alternative using isopropanol is also suggested.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute) or Isopropanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of many arylmethylene malononitriles. Isopropanol can also be a suitable alternative. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol (or isopropanol). Start with approximately 10-20 mL of solvent per gram of crude product.
-
Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If all the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration funnel and the receiving flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent. The final product should be a free-flowing crystalline solid.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed using the following methods:
-
Melting Point Determination: A sharp melting point range close to the literature value (92-94 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Analysis (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of the compound. The absence of impurity peaks in the spectra is a strong indicator of high purity.
Conclusion
Recrystallization is a highly effective and straightforward method for the purification of this compound. By following the detailed protocol outlined in this application note, researchers, scientists, and drug development professionals can obtain a high-purity product suitable for a wide range of applications. The provided data and methodologies serve as a valuable resource for ensuring the quality and consistency of this important synthetic intermediate.
Application Notes and Protocols for the Characterization of 2-(Thiophen-2-ylmethylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(Thiophen-2-ylmethylene)malononitrile. The methodologies outlined are essential for verifying the identity, purity, and physicochemical properties of this compound, which is a valuable building block in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Data
A summary of the key analytical data for this compound is presented below. These values serve as a benchmark for the characterization of newly synthesized batches.
Table 1: Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄N₂S | [1] |
| Molecular Weight | 160.20 g/mol | [1] |
| Appearance | Light brown solid | [2] |
| Melting Point | 92-94 °C | [2] |
| Boiling Point | 308.6°C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, dry and sealed away from light | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.94-7.89 (m, 2H, ArH and =CH), 7.83 (d, J = 3.6 Hz, 1H, ArH), 7.32-7.27 (m, 1H, ArH) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 151.2, 138.3, 136.9, 135.3, 128.9, 113.7, 112.9, 78.0 | [2] |
| Mass Spectrometry (ESI) | m/z 183 [M+Na]⁺ | [2] |
| Infrared (IR) | Characteristic peaks for C≡N (nitrile) and C=C (alkene) groups are expected. Comparison of FTIR spectra before and after use as a catalyst has been reported.[3] | [3] |
Experimental Protocols
Detailed protocols for the key analytical techniques are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern, if any, to confirm the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.
-
Identify characteristic absorption bands for functional groups such as C≡N (nitrile), C=C (alkene), C-H (aromatic and vinylic), and the thiophene ring vibrations.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (General Purpose Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas to determine the relative purity of the sample.
-
The purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks. All compounds analyzed should be >95% pure.[4]
-
Thin Layer Chromatography (TLC)
TLC is a quick and convenient method to monitor the progress of reactions and assess the purity of fractions during purification.[5]
Protocol:
-
Plate Preparation: Use silica gel coated plates (e.g., Silica Gel 60 F₂₅₄).
-
Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane). Spot a small amount onto the TLC plate baseline.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[6]
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm).
Diagrams
The following diagrams illustrate the general workflow for the characterization of this compound and its synthesis via Knoevenagel condensation.
Caption: Synthesis and Characterization Workflow.
Caption: HPLC Purity Analysis Workflow.
References
- 1. This compound [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Doping Strategies of Polythiophene Films Derived from Malononitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protocols outlined below are intended to serve as a foundational methodology for researchers exploring novel polythiophene-based materials. All quantitative data presented are derived from studies on analogous polythiophene systems and are provided for comparative purposes.
Data Presentation: Properties of Doped Polythiophene Films
The following tables summarize the electrical properties of various doped polythiophene films from the literature, offering a benchmark for the performance of the materials synthesized using the protocols herein.
Table 1: Electrical Conductivity of Doped Polythiophene Films
| Polythiophene Derivative | Dopant | Doping Method | Conductivity (S/cm) | Reference |
| P(g42T-T) | F4TCNQ | Co-processed | 43 | [1] |
| P(g42T-T) | F4TCNQ | Optimized Protocol | 330 | [1] |
| P3HT | F4TCNQ | Co-processed | 0.2 | [1] |
| P3HT | Magic Blue | --- | >30 | [1] |
| Pg32T-TT | TfOH | Vapor-doped | 1173.9 | [2][3] |
| Pg32T-TT | TfOH | Solution-doped | 323 | [3] |
| Pg32T-2T | TfOH | Vapor-doped | 741.2 | [3] |
| Pg32T-2T | TfOH | Solution-doped | 278 | [3] |
| P3HT | F4TCNQ | Solution Sequential Processing | 5.5 | [4][5][6] |
| PODTT-4TCF | FeCl3 | Immersion | 408 | [7] |
| P3HT | F4TCNQ | Vapor-doped | 12.7 | [8] |
| P3HT | Fe(III)Cl3·6H2O | Vapor-phase Polymerization | ~10⁻² | [9] |
Table 2: Carrier Mobility of Doped Polythiophene Films
| Polythiophene Derivative | Dopant | Doping Method | Hole Mobility (cm²/Vs) | Reference |
| P3HT | F4TCNQ | Solution Sequential Processing | ~0.003 - 0.02 | [4][5][6] |
| PQT-12/Insulating Polymer Blend | --- | --- | ~0.1 | [10] |
| P3HT | F4TCNQ | Vapor-doped | > 10⁻¹ | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-(thiophen-2-ylmethylene)malononitrile Monomer
This protocol describes the synthesis of the polymerizable monomer via a Knoevenagel condensation reaction.[11][12][13][14][15][16][17][18][19]
Materials:
-
2-formylthiophene
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Glacial acetic acid
-
Distilled water
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-formylthiophene (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with a few drops of glacial acetic acid.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water and then with a small amount of cold hexane.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound crystals.
-
Dry the purified product under vacuum.
Protocol 2: Chemical Oxidative Polymerization of this compound
This protocol details the polymerization of the synthesized monomer to form poly(this compound) films using ferric chloride as the oxidant.[20][21][22][23][24]
Materials:
-
This compound monomer
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous chloroform
-
Methanol
-
Substrates (e.g., glass slides, ITO-coated glass)
-
Nitrogen or argon gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Ultrasonic bath
Procedure:
-
Clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol, and then dry them under a stream of nitrogen.
-
In a Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve the this compound monomer in anhydrous chloroform to a concentration of 0.1 M.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform (e.g., 0.4 M).
-
While stirring the monomer solution, add the FeCl₃ solution dropwise. The molar ratio of oxidant to monomer should be approximately 4:1.
-
Continue stirring the reaction mixture at room temperature for 24 hours. A dark-colored polymer precipitate should form.
-
To prepare a film, the polymerization can be carried out directly on the substrate surface. Immerse the substrate in the monomer solution and then add the oxidant.
-
After polymerization, decant the solvent and wash the polymer/film repeatedly with methanol to remove residual oxidant and unreacted monomer until the filtrate is colorless.
-
Dry the resulting poly(this compound) film under vacuum.
Protocol 3: Solution-Based Doping of Polythiophene Films
This protocol describes a sequential solution-based doping method using 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ).[4][5][6][25][26]
Materials:
-
Poly(this compound) film on a substrate
-
F4TCNQ
-
Anhydrous acetonitrile or a suitable orthogonal solvent
-
Spin coater
-
Inert atmosphere glovebox
Procedure:
-
Prepare a doping solution of F4TCNQ in anhydrous acetonitrile at the desired concentration (e.g., 1-10 mg/mL).
-
Place the substrate with the polythiophene film on the spin coater inside a glovebox.
-
Apply a few drops of the F4TCNQ solution onto the film.
-
Allow the solution to sit on the film for a specified time (e.g., 30-60 seconds) to allow for diffusion of the dopant into the polymer matrix.
-
Spin coat the substrate at a moderate speed (e.g., 1000-3000 rpm) to remove the excess solution.
-
The doping level can be controlled by varying the concentration of the F4TCNQ solution and the contact time.
-
Dry the doped film under vacuum.
Protocol 4: Vapor-Phase Doping of Polythiophene Films
This protocol outlines a method for doping polythiophene films using the vapor of a volatile dopant, such as trifluoromethanesulfonic acid (TfOH).[2][3][9][27][28]
Materials:
-
Poly(this compound) film on a substrate
-
Trifluoromethanesulfonic acid (TfOH) or another suitable volatile dopant
-
A sealed chamber or desiccator
-
A small vial or container for the dopant
-
Inert atmosphere glovebox (optional, depending on dopant stability)
Procedure:
-
Place the substrate with the polythiophene film inside a sealed chamber.
-
Place a small, open vial containing the volatile dopant (e.g., TfOH) inside the chamber, ensuring it does not come into direct contact with the film.
-
Seal the chamber and allow the dopant vapor to permeate the atmosphere inside.
-
The doping process occurs as the dopant vapor diffuses into the polymer film. The doping level can be controlled by the exposure time and the vapor pressure of the dopant (which can be adjusted by temperature).
-
Monitor the change in the film's properties (e.g., color, conductivity) to determine the desired doping level.
-
Once the desired doping level is achieved, remove the film from the chamber and, if necessary, briefly anneal it under vacuum to remove any excess, unreacted dopant.
Visualizations
Caption: Hypothesized synthesis of poly(this compound).
Caption: Experimental workflow for doping and characterization of polythiophene films.
References
- 1. Distance–resilient conductivity in p-doped polythiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid vapor doping of polar polythiophenes for high electrical conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Acid vapor doping of polar polythiophenes for high electrical conductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Film Quality Issues for Conjugated Polymers Doped with F4TCNQ by Solution Sequential Processing: Hall Effect, Structural, and Optical Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fabrication of poly(3-hexylthiophene) thin films by vapor-phase polymerization for optoelectronic device applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. scispace.com [scispace.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 19. researchgate.net [researchgate.net]
- 20. cpsm.kpi.ua [cpsm.kpi.ua]
- 21. researchgate.net [researchgate.net]
- 22. Deep eutectic solvent systems for FeCl3-catalyzed oxidative polymerization of 3-octylthiophene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. escholarship.org [escholarship.org]
- 27. Vapor Phase Infiltration of Titanium Oxide into P3HT to Create Organic–Inorganic Hybrid Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. osti.gov [osti.gov]
Application Notes & Protocols: Formulation of 2-(Thiophen-2-ylmethylene)malononitrile for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Thiophen-2-ylmethylene)malononitrile (T2MM) is a heterocyclic organic compound featuring a thiophene ring linked to a malononitrile group. Malononitrile and its derivatives are versatile precursors in organic synthesis and have garnered significant interest in medicinal chemistry.[1][2] This class of compounds has been associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-proliferative effects.[1] Notably, derivatives of T2MM have been identified as potent agonists for the G Protein-Coupled Receptor 35 (GPR35), a target of interest for conditions like hypertension, asthma, and inflammatory bowel disease.[3][4][5]
These application notes provide detailed protocols for the solubilization and formulation of T2MM for use in biological screening campaigns, ensuring reliable and reproducible results. The guidelines cover the preparation of stock solutions, serial dilutions for dose-response studies, and key considerations for maintaining compound stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and proper storage.
Table 1: Physicochemical Properties of this compound (T2MM)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 28162-32-5 | [6] |
| Molecular Formula | C₈H₄N₂S | [6] |
| Molecular Weight | 160.20 g/mol | [6] |
| Boiling Point | 308.6°C (at 760 mmHg) | [6] |
| Storage Conditions | 2-8°C, dry and sealed away from light |[6] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Master Stock Solution
Objective: To prepare a high-concentration master stock of T2MM in a suitable organic solvent for long-term storage and subsequent dilutions. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and compatibility with most high-throughput screening (HTS) formats.[7][8]
Materials:
-
This compound (T2MM) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of T2MM powder required to achieve the desired master stock concentration (e.g., 20 mM). Use the following formula[9]:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 20 mM stock:
-
Mass (g) = (0.020 mol/L) x (0.001 L) x (160.20 g/mol ) = 0.003204 g = 3.20 mg
-
-
Weighing: Accurately weigh the calculated amount of T2MM powder using an analytical balance and transfer it into a sterile vial.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Securely cap the vial and vortex thoroughly for 2-3 minutes to facilitate dissolution. If necessary, gentle warming in a 37°C water bath can be applied.
-
Verification: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. The solubility of organic compounds in DMSO at high concentrations is not always guaranteed and should be confirmed empirically.[8]
-
Storage: Store the master stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the master stock into smaller, single-use volumes.[7] The compound should be protected from light during storage.[6]
Protocol 2: Preparation of Working Solutions for Biological Assays
Objective: To prepare intermediate and final working solutions of T2MM through serial dilution for use in biological assays, such as dose-response experiments.
Materials:
-
T2MM master stock solution (from Protocol 1)
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, HBSS, or cell culture medium)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Calibrated single and multichannel pipettes
Methodology:
-
Intermediate Dilution Plate: Prepare an intermediate dilution plate in DMSO. For example, to create a 1 mM intermediate stock from a 20 mM master stock, perform a 1:20 dilution (e.g., 5 µL of 20 mM stock + 95 µL of DMSO).
-
Serial Dilution: Perform serial dilutions from the intermediate stock to generate a range of concentrations for the dose-response curve. An example dilution scheme is provided in Table 2.
-
Final Assay Plate Preparation: Dispense a small volume of the serially diluted compound solutions into the wells of the final assay plate containing cells and/or other assay reagents.[7]
-
Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the assay wells (typically ≤0.5%) to prevent solvent-induced artifacts or cellular toxicity.
-
Aqueous Stability: Malononitrile compounds can exhibit instability in aqueous solutions over time.[10] It is strongly recommended to prepare the final aqueous working solutions immediately before use and to minimize the time the compound spends in the aqueous assay buffer prior to measurement.
Table 2: Example Serial Dilution Scheme for a 10-Point Dose-Response Assay (Assuming a 100 µL final assay volume and a 100x final dilution from the intermediate plate)
| Step | Concentration in Plate (DMSO) | Volume of Compound Stock | Volume of DMSO | Final Assay Concentration (10 µM start, 3-fold dilution) |
|---|---|---|---|---|
| 1 | 1000 µM | 50 µL of 20 mM Master Stock | 950 µL | 10.00 µM |
| 2 | 333 µM | 33.3 µL of 1000 µM | 66.7 µL | 3.33 µM |
| 3 | 111 µM | 33.3 µL of 333 µM | 66.7 µL | 1.11 µM |
| 4 | 37 µM | 33.3 µL of 111 µM | 66.7 µL | 0.37 µM |
| 5 | 12.3 µM | 33.3 µL of 37 µM | 66.7 µL | 0.12 µM |
| 6 | 4.1 µM | 33.3 µL of 12.3 µM | 66.7 µL | 0.04 µM |
| 7 | 1.37 µM | 33.3 µL of 4.1 µM | 66.7 µL | 0.01 µM |
| 8 | 0.46 µM | 33.3 µL of 1.37 µM | 66.7 µL | 0.005 µM |
| 9 | 0.15 µM | 33.3 µL of 0.46 µM | 66.7 µL | 0.002 µM |
| 10 | 0 µM (Vehicle) | 0 µL | 100 µL | 0 µM (Vehicle Control) |
Application Example & Data
While T2MM itself is a foundational scaffold, structurally related compounds have shown significant biological activity, particularly as agonists of GPR35.[3][5] The protocols described here are directly applicable to screening T2MM and its analogs against such targets.
Table 3: Biological Activity of Malononitrile Derivatives as GPR35 Agonists
| Compound | Structure | Assay Type | Target Cell Line | EC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| YE120 | 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile | Dynamic Mass Redistribution (DMR) | HT-29 | 32.5 ± 1.7 | [3][5] |
| YE210 | 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid | Dynamic Mass Redistribution (DMR) | HT-29 | 63.7 ± 4.1 |[3][5] |
Note: The data presented is for derivatives to illustrate the potential of the malononitrile scaffold.
Visualized Workflows and Pathways
The following diagrams illustrate a typical high-throughput screening workflow and a simplified GPR35 signaling pathway, providing context for the application of formulated T2MM.
Caption: High-throughput screening (HTS) workflow for T2MM.
Caption: Simplified GPR35 receptor signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Stability and absorption spectrum of malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation for 2-(Thiophen-2-ylmethylene)malononitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 2-(Thiophen-2-ylmethylene)malononitrile via the Knoevenagel condensation. This reaction is a fundamental method for carbon-carbon bond formation, involving the condensation of thiophene-2-carbaldehyde with malononitrile.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the Knoevenagel condensation for this synthesis? A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (thiophene-2-carbaldehyde), followed by a dehydration reaction where a water molecule is eliminated.[2][3] The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, which is strong enough to deprotonate the malononitrile but not so strong as to cause self-condensation of the aldehyde.[2][4]
Q2: Why is malononitrile a good choice for this reaction? A2: Malononitrile is considered a highly "active" methylene compound. The two electron-withdrawing nitrile (-CN) groups increase the acidity of the methylene protons (pKa ≈ 11), making them easier to remove by a weak base to form a reactive carbanion (enolate).[5][6]
Q3: How can I monitor the progress of the reaction? A3: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[7] By spotting the reaction mixture alongside the starting materials (thiophene-2-carbaldehyde and malononitrile), you can visually track the consumption of reactants and the appearance of the product spot.
Q4: What are some "green" or environmentally friendly approaches to this synthesis? A4: Green chemistry principles can be applied by using water as a solvent, employing solvent-free conditions (grinding), or using reusable heterogeneous catalysts.[8][9] Microwave-assisted synthesis can also significantly reduce reaction times and energy consumption.[1][10]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue that can be attributed to several factors related to catalysts, solvents, and reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inefficiency: The choice and concentration of the catalyst are critical.[5]
-
Inappropriate Solvent: The solvent may not properly dissolve the reactants or may interfere with the reaction mechanism.
-
Solution: Protic polar solvents like ethanol are commonly used and effective.[10] However, aprotic polar solvents such as DMF can also produce good results.[7][11] For a green approach, consider running the reaction in water or under solvent-free conditions, both of which have been shown to be highly effective for this synthesis.[9][12]
-
-
Unfavorable Temperature: The reaction may be too cold to overcome the activation energy or too hot, leading to decomposition or side reactions.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using TLC until the aldehyde starting material is consumed.[8] Some conditions may require longer reaction times than others.
-
-
Presence of Water (in non-aqueous solvents): Since water is a byproduct, its presence in the reaction mixture can inhibit the reaction by shifting the equilibrium back towards the starting materials.[4]
Problem 2: Formation of Side Products
Question: My final product is impure, and I suspect side reactions are occurring. What are these side products and how can I prevent them?
Answer: Side product formation often complicates purification and reduces the yield of the desired product.
Possible Causes & Solutions:
-
Michael Addition: The highly nucleophilic malononitrile carbanion can sometimes react with the α,β-unsaturated product in a Michael 1,4-addition.
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of thiophene-2-carbaldehyde to malononitrile to minimize the presence of excess nucleophile available for a secondary reaction.[8]
-
-
Self-Condensation of Aldehyde: Using a base that is too strong can promote the self-condensation of thiophene-2-carbaldehyde.
Problem 3: Difficult Product Purification
Question: I am struggling to isolate a pure product after the reaction.
Answer: Purification can be challenging due to residual starting materials or catalyst.
Possible Causes & Solutions:
-
Homogeneous Catalyst Residue: Catalysts like piperidine or triethylamine that are soluble in the reaction mixture can be difficult to remove completely.
-
Solution: Consider using a heterogeneous (solid-supported) catalyst, which can be easily removed by simple filtration.[13] Alternatively, perform an acidic wash during the workup to protonate and dissolve the amine catalyst in an aqueous layer.
-
-
Unreacted Starting Materials: If the reaction has not gone to completion, the final product will be contaminated with starting materials.
-
Solution: First, optimize the reaction conditions (see "Low Yield" section) to drive the reaction to completion. For purification, recrystallization from a suitable solvent (such as ethanol) is often effective.[10] If recrystallization is insufficient, column chromatography on silica gel can be used for more difficult separations.[10]
-
Data Presentation: Reaction Condition Optimization
The yield of this compound is highly dependent on the chosen reaction conditions. The following table summarizes yields obtained under various catalytic and solvent systems.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 1-2 hours | ~90% | [10][14] |
| Ammonium Acetate | Solvent-free (Grinding) | Room Temp | 5-15 min | >90% | [1][10] |
| None | Water | 100 °C | 90 min | 96% | [12] |
| SeO₂/ZrO₂ | Water | Room Temp | 0.5-0.75 h | High | [9] |
| Cu-based MOF | CH₃OH | Room Temp | 2 hours | 98% | [15] |
Experimental Protocols
Protocol 1: Classic Piperidine-Catalyzed Synthesis in Ethanol
This method is a standard and effective procedure for the synthesis.
-
Preparation: In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1.0 eq) and malononitrile (1.0-1.1 eq) in ethanol.[14]
-
Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq) to the solution.[14]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).[14]
-
Monitoring: Monitor the reaction's progress by TLC until the thiophene-2-carbaldehyde spot disappears (typically 1-6 hours).[10][14]
-
Work-up: Once complete, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.[10] If no precipitate forms, remove the ethanol under reduced pressure.[10]
-
Purification: Purify the crude solid by recrystallization from ethanol to obtain the final product.[10]
Protocol 2: Solvent-Free Synthesis using Grinding
This environmentally friendly protocol is rapid and often results in a high-purity product without extensive purification.[8]
-
Preparation: In a mortar, combine thiophene-2-carbaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).[10]
-
Reaction: Grind the solid mixture vigorously with a pestle at room temperature. The reaction is often complete within 5-15 minutes.[10]
-
Monitoring: Monitor progress by periodically dissolving a small sample in a solvent (e.g., ethyl acetate) and checking by TLC.
-
Work-up: Once the reaction is complete, wash the resulting solid with water to remove the catalyst, followed by a small amount of cold ethanol.[10]
-
Purification: The product is often obtained in high purity. If needed, it can be further purified by recrystallization from ethanol.[10]
Visualizations
Caption: General reaction scheme for the Knoevenagel condensation.
Caption: Generalized experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting flowchart for optimizing the reaction.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
Troubleshooting low yield in the synthesis of thiophene-malononitrile derivatives
Technical Support Center: Synthesis of Thiophene-Malononitrile Derivatives
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of thiophene-malononitrile derivatives. The primary focus is on common synthetic routes such as the Knoevenagel condensation and the Gewald reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of thiophene-malononitrile derivatives can often be attributed to several key factors:
-
Purity of Reactants: Impurities in the starting thiophene aldehyde, ketone, or malononitrile can significantly interfere with the reaction. Malononitrile is particularly susceptible to polymerization or degradation.
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, reaction temperature, and time are all critical. An inappropriate base might not be strong enough to deprotonate the malononitrile effectively, while excessive heat can promote side reactions.[1][2]
-
Inefficient Water Removal: The Knoevenagel condensation, a common step in these syntheses, produces water.[1][3] If not removed, this water can inhibit the reaction equilibrium, preventing it from going to completion.[3]
-
Side Reactions: The formation of byproducts is a major cause of low yields. Common side reactions include the self-condensation (polymerization) of starting materials or the dimerization of the α,β-unsaturated nitrile intermediate.[4]
-
Poor Sulfur Reactivity (Gewald Reaction): In the Gewald synthesis of 2-aminothiophenes, the elemental sulfur must be sufficiently soluble and reactive in the chosen solvent.[1]
Q2: How can I ensure the purity of my starting materials?
Ensuring the purity of your reagents is a critical first step for troubleshooting.
-
Thiophene Aldehydes/Ketones: These can be purified by standard methods such as recrystallization (for solids) or distillation (for liquids). Commercially available thiophene may contain impurities that can be removed by treatment with dilute nitric acid followed by distillation.
-
Malononitrile: This reagent can degrade over time. It is often beneficial to purify it by recrystallization from a suitable solvent like ethanol or by vacuum distillation, though distillation of larger quantities can be hazardous.[5] It is crucial to store malononitrile in a cool, dark, and dry place.
Q3: What are the optimal reaction conditions to improve yield?
Optimizing reaction parameters is key to maximizing yield. A systematic approach is recommended.
-
Catalyst/Base Selection: The choice of base is critical for the initial condensation step.[1] Weak bases like piperidine and ammonium acetate are common, but for less reactive starting materials, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[3][6][7] It is advisable to screen several bases to find the optimal one for your specific substrate.
-
Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are frequently used as they can enhance the solubility of reagents, including elemental sulfur in the Gewald reaction.[1][4] In some cases, solvent-free conditions, either by grinding the reactants or using microwave irradiation, have been shown to dramatically improve yields and reduce reaction times.[2][7]
-
Temperature Control: Gentle heating (e.g., 40-80°C) can increase the reaction rate, but excessive temperatures can lead to the formation of tar-like side products.[2][4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal balance of reaction time and temperature.[2]
Below is a table summarizing the effect of different catalysts and solvents on reaction yield for a typical Knoevenagel condensation.
| Catalyst (Base) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Piperidine | Ethanol | Reflux (78°C) | 60-85 | [2] |
| Ammonium Acetate | Acetic Acid | 100°C | 75-90 | [2] |
| DBU | None (Solvent-free) | Room Temp | 85-95 | [6][7] |
| L-proline | DMF | 60°C | 80-92 | [3] |
| Triethylamine | Ethanol | Reflux (78°C) | 65-80 | [1] |
Q4: I'm observing a dark color change or tar-like byproducts. What is happening and how can I prevent it?
The formation of dark, insoluble materials often indicates polymerization of the starting materials or intermediates.
-
Cause: Malononitrile and some aldehydes can self-condense or polymerize under basic conditions, especially with prolonged heating.[1] Another possibility is the dimerization of the desired α,β-unsaturated product, which competes with the cyclization step in the Gewald reaction.[4]
-
Solution: To minimize these side reactions, consider modifying the reaction conditions. Lowering the reaction temperature, reducing the reaction time, or changing the rate of reagent addition can be effective.[4] Using a milder base or a solvent-free approach may also prevent byproduct formation.
Below is a diagram illustrating the desired reaction pathway versus a common side reaction.
Caption: Desired reaction pathway vs. a common side reaction.
Q5: What is a reliable baseline experimental protocol?
The following is a generalized protocol for the synthesis of 2-((5-methylthiophen-2-yl)methylene)malononitrile via a solvent-free Knoevenagel condensation.
Materials:
-
5-Methyl-2-thiophenecarboxaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1-2 drops)
-
Mortar and pestle
Procedure:
-
Combine 5-Methyl-2-thiophenecarboxaldehyde and malononitrile in a mortar.[7]
-
Add a catalytic amount (1-2 drops) of DBU to the mixture.[7]
-
Grind the mixture vigorously with the pestle at room temperature for 5-15 minutes. The reaction is often accompanied by a change in color and solidification of the mixture.[7]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting aldehyde spot has disappeared, wash the solid product with water, followed by a small amount of cold ethanol to remove unreacted starting materials and the catalyst.[7]
-
The resulting solid product is often obtained in high purity. If necessary, it can be further purified by recrystallization from ethanol.[7]
Below is a diagram illustrating the general experimental workflow.
References
Identifying and removing impurities from 2-(Thiophen-2-ylmethylene)malononitrile synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Thiophen-2-ylmethylene)malononitrile.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Knoevenagel condensation.[1] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malononitrile, to a carbonyl group (thiophene-2-carboxaldehyde). The process is typically catalyzed by a weak base.[1] The active methylene group of malononitrile is deprotonated by the base to form a carbanion, which then attacks the carbonyl carbon of the aldehyde.[2] This is followed by a dehydration step, eliminating a molecule of water to yield the final α,β-unsaturated product, this compound.[3][2]
Q2: What are the most common impurities I might encounter in my crude product?
A2: The most frequently observed impurities include:
-
Unreacted Starting Materials: Thiophene-2-carboxaldehyde and malononitrile can be present if the reaction does not go to completion.[2]
-
Aldol Adduct: The intermediate formed after the initial nucleophilic addition but before dehydration may persist, particularly with shorter reaction times or milder conditions.[2]
-
Michael Addition Product (Bis-adduct): The desired product contains an electrophilic double bond and can potentially react with another molecule of malononitrile carbanion.[2]
-
Aldehyde Self-Condensation Products: While less common with the weak bases typically used, the aldehyde can undergo self-condensation under more strongly basic conditions.[2]
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin Layer Chromatography (TLC) is a simple and highly effective method for monitoring the reaction's progress.[2][4][5] By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate), you can visualize the consumption of the reactants and the formation of the product.[5] The disappearance of the aldehyde spot typically indicates the completion of the reaction.[5]
Q4: What is a suitable purification method for the crude product?
A4: The most common and effective purification methods are recrystallization and column chromatography.[4]
-
Recrystallization: Ethanol or an ethanol/water mixture is frequently reported as a suitable solvent for recrystallizing this compound, often yielding a product of high purity.[4][5]
-
Column Chromatography: For separating complex mixtures or achieving very high purity, column chromatography on silica gel is recommended.[4]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient catalyst. 4. Loss of product during workup/purification. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. If the reaction is slow at room temperature, consider gentle heating (e.g., reflux in ethanol).[4] 3. Ensure the base catalyst (e.g., piperidine, ammonium acetate) is active and used in the correct amount.[4][5] 4. For recrystallization, use a minimal amount of hot solvent and cool slowly to maximize crystal formation. Avoid excessive washing. |
| Multiple Spots on TLC of Crude Product | 1. Presence of unreacted starting materials. 2. Formation of side products (e.g., Aldol adduct, Michael adduct).[2] | 1. Wash the crude solid with water and then a small amount of cold ethanol to remove highly polar or soluble impurities.[4] 2. Purify the crude product by column chromatography on silica gel to separate the desired product from impurities with different polarities.[4] Recrystallization from a suitable solvent like ethanol can also be effective.[4][5] |
| Product is Oily or Fails to Solidify | 1. Presence of significant impurities, depressing the melting point. 2. Residual solvent. | 1. Attempt purification by column chromatography. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| NMR Spectrum Shows Unidentified Peaks | 1. Contamination from starting materials (Thiophene-2-carboxaldehyde peak around 9.9 ppm in CDCl₃).[6] 2. Presence of the intermediate aldol adduct. 3. Residual solvent from reaction or purification. | 1. Compare the spectrum to published data for the starting materials and the product.[7][8][9] Repurify the product if necessary. 2. Consider increasing reaction time or temperature to promote dehydration to the final product. 3. Dry the sample under high vacuum for an extended period before analysis. |
Data Presentation
Table 1: Analytical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂S | [10] |
| Molecular Weight | 160.20 g/mol | [10] |
| Melting Point | 92-94 °C | [9] |
| Boiling Point | 308.6 °C at 760 mmHg | [10] |
| Appearance | Light brown / Pale yellow solid | [9] |
Table 2: Representative ¹H NMR and ¹³C NMR Data (in CDCl₃)
| Analysis | Chemical Shift (δ, ppm) | Description | Reference |
| ¹H NMR | 7.94-7.89 (m) | 2H, Thiophene Ar-H and vinyl =CH | [9] |
| 7.83 (d, J = 3.6 Hz) | 1H, Thiophene Ar-H | [9] | |
| 7.32-7.27 (m) | 1H, Thiophene Ar-H | [9] | |
| ¹³C NMR | 151.2 | C=CH | [9] |
| 138.3, 136.9, 135.3, 128.9 | Thiophene carbons | [9] | |
| 113.7, 112.9 | Cyano (CN) carbons | [9] | |
| 78.0 | C(CN)₂ | [9] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: Prepare a mobile phase, for example, a 7:3 mixture of hexane and ethyl acetate.[5]
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). On the TLC plate, spot the reaction mixture, along with the starting thiophene-2-carboxaldehyde and malononitrile as references.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf product spot, indicates reaction progress.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as ethanol.[4][5]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid boiling for extended periods.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision-making guide for identifying the source of impurities.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel reaction | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. minio.scielo.br [minio.scielo.br]
- 9. rsc.org [rsc.org]
- 10. This compound [myskinrecipes.com]
Improving the solubility of 2-(Thiophen-2-ylmethylene)malononitrile for biological assays
Welcome to the technical support center for 2-(Thiophen-2-ylmethylene)malononitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound is a derivative of malononitrile, a class of compounds with diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1] Like many organic small molecules, it is often poorly soluble in aqueous solutions, which are the basis for most biological assays.[2] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[2][3]
Q2: What are the initial steps to dissolve this compound for an experiment?
A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[4] This stock solution is then serially diluted to the final desired concentration in the aqueous assay buffer.[2] It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system (typically ≤ 1%).[3][5]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous buffer is exceeded.[3] To address this, you can try several strategies outlined in the troubleshooting section below, such as optimizing the co-solvent concentration, adjusting the pH of your buffer, or employing solubility-enhancing excipients like cyclodextrins.[6]
Q4: What are cyclodextrins and how can they improve the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly water-soluble molecules, like likely this compound, forming inclusion complexes that have enhanced aqueous solubility and stability.[9][10][11] Methyl-β-cyclodextrin is a commonly used derivative for this purpose.[12]
Q5: Can the composition of my assay buffer affect the solubility of the compound?
A5: Absolutely. The pH, ionic strength, and presence of proteins (like serum or albumin) in the buffer can significantly impact the solubility of a compound.[3] It is advisable to test the solubility of this compound in your specific assay buffer.
Troubleshooting Guide
Issue: Compound Precipitation in Assay Wells
This is a frequent challenge encountered when working with poorly soluble compounds. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies to improve the solubility of poorly soluble compounds. The effectiveness of each method should be empirically determined for this compound.
| Strategy | Description | Typical Concentration | Pros | Cons |
| Co-solvents | Water-miscible organic solvents to increase solubility.[12] | DMSO: 0.1-1% Ethanol: <1% | Simple to implement. | Can cause cellular toxicity or interfere with assay components at higher concentrations.[5][13] |
| pH Adjustment | Modifying the buffer pH can ionize the compound, increasing its solubility. | pH range compatible with assay | Can be highly effective if the compound has ionizable groups. | Requires knowledge of the compound's pKa; may not be suitable for all biological assays. |
| Cyclodextrins | Form inclusion complexes to enhance aqueous solubility.[7][9] | 1-10 mM | Generally low toxicity; can also improve compound stability.[10] | Can potentially interact with cell membranes or other assay components. |
| Surfactants | Non-ionic surfactants can aid in dispersing the compound.[14] | Tween 80: 0.01-0.1% | Effective at low concentrations. | Can interfere with protein assays or have effects on cells. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Assay Buffer
Objective: To find the highest concentration of this compound that remains soluble in the final assay buffer.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a 96-well plate.
-
Initiate Precipitation: Transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate. This creates a 1:50 dilution. Mix immediately.
-
Incubation: Incubate the plate at your assay temperature for 1-2 hours.
-
Measurement: Visually inspect for precipitation or measure light scattering at 600 nm using a plate reader. Higher absorbance indicates greater precipitation.[15]
Protocol 2: Evaluating the Effect of Co-Solvents on Solubility and Assay Performance
Objective: To determine the optimal concentration of a co-solvent (e.g., DMSO) that maintains compound solubility without significantly impacting the biological assay.
Caption: Workflow for co-solvent optimization.
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To determine if cyclodextrins can improve the aqueous solubility of this compound.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10 mM) in your assay buffer.
-
Add Compound: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate: Shake the samples for 24-48 hours at a controlled temperature to allow for the formation of inclusion complexes.
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Separate Undissolved Compound: Centrifuge the samples to pellet the undissolved compound.
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Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax).
-
Analyze Data: Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the extent of solubility enhancement.
By following these guidelines and protocols, researchers can systematically address the solubility challenges of this compound and obtain more reliable and reproducible data in their biological assays.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Organic Solar Cell Performance with 2-(Thiophen-2-ylmethylene)malononitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 2-(Thiophen-2-ylmethylene)malononitrile and its derivatives in organic solar cells (OSCs).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, device fabrication, and characterization of organic solar cells utilizing this compound-based materials.
Synthesis & Material Characterization
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the yield of my Knoevenagel condensation for this compound low? | - Incomplete reaction. - Suboptimal reaction conditions (temperature, catalyst, solvent). - Impure starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Experiment with different basic catalysts such as piperidine or ammonium acetate. - Ensure starting materials (thiophene-2-carboxaldehyde and malononitrile) are pure. Recrystallize or distill if necessary. |
| My purified this compound shows inconsistent electrochemical properties (HOMO/LUMO levels). | - Residual impurities from the synthesis. - Degradation of the material. | - Repurify the compound using column chromatography or recrystallization. - Store the material in a cool, dark, and inert atmosphere (e.g., in a glovebox) to prevent degradation. |
Device Fabrication & Performance
| Question | Possible Cause(s) | Suggested Solution(s) |
| The power conversion efficiency (PCE) of my organic solar cell is significantly lower than reported values. | - Poor morphology of the active layer. - Mismatch of energy levels between donor and acceptor. - High series resistance or low shunt resistance. - Inefficient charge transport and/or high charge recombination. | - Optimize the active layer morphology through thermal annealing or by using solvent additives.[1][2] - Ensure proper energy level alignment between your donor and acceptor materials. - Check the integrity of your electrodes and interfacial layers. - Investigate different donor-acceptor blend ratios. |
| The open-circuit voltage (Voc) is low. | - Unfavorable energy level offsets between the donor's HOMO and the acceptor's LUMO. - High recombination rates at the donor-acceptor interface. | - Select donor/acceptor pairs with a larger energy difference between the donor's HOMO and the acceptor's LUMO. - Improve the quality of the interfacial layers to reduce recombination. |
| The short-circuit current (Jsc) is low. | - Poor light absorption by the active layer. - Inefficient exciton dissociation. - Poor charge transport. | - Increase the thickness of the active layer to enhance light absorption, but be mindful of potential increases in recombination. - Optimize the blend morphology to create a larger donor-acceptor interfacial area for better exciton dissociation. - Annealing can improve the crystallinity of the materials, leading to better charge mobility. |
| The fill factor (FF) is poor. | - High series resistance. - Low shunt resistance (leakage current). - Unbalanced charge transport. | - Ensure good contact between the active layer and the electrodes. - Check for pinholes or defects in the active layer. - Use materials with comparable electron and hole mobilities or adjust the blend ratio to balance charge transport. |
| Device performance is not reproducible. | - Variations in fabrication conditions (e.g., spin coating speed, annealing temperature/time). - Degradation of materials or solutions. - Inconsistent substrate cleaning. | - Strictly control all fabrication parameters. - Use fresh solutions and store materials properly. - Implement a rigorous and consistent substrate cleaning protocol. |
Frequently Asked Questions (FAQs)
1. What is the role of this compound in organic solar cells?
This compound and its derivatives can function as either electron donor or electron acceptor materials in the active layer of an organic solar cell. Its electron-withdrawing malononitrile group and electron-rich thiophene ring allow for tuning of its electronic properties.
2. How is this compound typically synthesized?
It is commonly synthesized via a Knoevenagel condensation reaction between thiophene-2-carboxaldehyde and malononitrile, often catalyzed by a weak base like piperidine.[3]
3. What are common solvents for processing this compound-based active layers?
Common solvents include chlorobenzene, dichlorobenzene, and chloroform. The choice of solvent can significantly impact the morphology of the active layer.
4. How does thermal annealing affect the performance of OSCs with these materials?
Thermal annealing can improve the crystallinity and phase separation of the donor and acceptor domains in the bulk heterojunction, leading to enhanced charge transport and device performance.[1][4] The optimal annealing temperature and time need to be determined experimentally.
5. What techniques are used to characterize the properties of these materials and devices?
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UV-Vis Spectroscopy: To determine the optical absorption range of the active layer.
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Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology of the active layer.[5]
-
X-ray Diffraction (XRD): To investigate the crystallinity of the materials.
-
Current-Voltage (J-V) Measurements: To determine the key solar cell parameters (PCE, Voc, Jsc, FF).
Data Presentation
Table 1: Performance of Organic Solar Cells with Thiophene-based Materials
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| DPTMM | C60 | 4.0 | 1.0 | - | - | [6] |
| BDTT-S-TR | PC70BM | 9.20 | - | - | - | [7] |
| PM6 | Y6 (with FBrT additive) | 17.9 | - | - | 78.6 | [8] |
| VC6 | PC71BM | 7.27 | 0.82 | 14.31 | 62 | [9] |
| VC7 | PC71BM | 9.24 | 0.89 | 15.98 | 66 | [9] |
Note: "-" indicates data not specified in the source.
Experimental Protocols
1. Synthesis of this compound via Knoevenagel Condensation
-
Materials: Thiophene-2-carboxaldehyde, malononitrile, piperidine, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1 equivalent) in ethanol.
-
Add malononitrile (1.1 equivalents) to the solution and stir until dissolved.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
2. Fabrication of a Bulk Heterojunction Organic Solar Cell via Spin Coating
-
Materials: Patterned ITO-coated glass substrates, PEDOT:PSS solution, donor/acceptor blend solution (e.g., in chlorobenzene), low work function metal (e.g., Al), high work function metal (e.g., Ag).
-
Procedure:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal according to the manufacturer's instructions.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution (donor/acceptor blend) onto the PEDOT:PSS layer.
-
Anneal the active layer at an optimized temperature and time.
-
Thermally evaporate the metal cathode (e.g., Al) and a protective layer (e.g., Ag) through a shadow mask to define the device area.
-
3. Characterization of HOMO/LUMO Energy Levels using Cyclic Voltammetry (CV)
-
Setup: A three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The material to be tested is dissolved in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Procedure:
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
Record the cyclic voltammogram of the sample solution, sweeping the potential to observe the oxidation and reduction peaks.
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox - E(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red - E(Fc/Fc+) + 4.8]
-
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Joule-Heating Annealing to Increase Organic Solar Cells Performance: A Comparative Study | MDPI [mdpi.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Phase field simulations of thermal annealing for all-small molecule organic solar cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03486D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ck12.org [ck12.org]
- 7. High-Performance Organic Solar Cells Based on a Small Molecule with Alkylthio-Thienyl-Conjugated Side Chains without Extra Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-(Thiophen-2-ylmethylene)malononitrile (T2MN) in Electronic Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 2-(Thiophen-2-ylmethylene)malononitrile (T2MN) in electronic device applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (T2MN) and why is it used in electronic devices?
A1: this compound (T2MN) is an organic semiconductor. Its molecular structure, featuring a thiophene donor unit and a malononitrile acceptor unit, gives it desirable electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic solar cells.[1] The electron-withdrawing nature of the dicyanovinyl group coupled with the electron-donating thiophene ring facilitates charge transport, a crucial characteristic for semiconductor materials in optoelectronic applications.
Q2: What are the primary stability concerns for T2MN in electronic devices?
A2: The main stability challenges for T2MN, like many organic semiconductors, stem from its susceptibility to degradation when exposed to environmental factors. These include:
-
Photo-oxidation: Degradation upon simultaneous exposure to light and oxygen.
-
Thermal Degradation: Decomposition at elevated temperatures.
-
Hydrolysis: Chemical breakdown in the presence of moisture.
These degradation processes can lead to a decline in device performance, characterized by reduced efficiency, decreased brightness, or complete device failure.[2][3][4]
Q3: How can I improve the stability of my T2MN-based devices?
A3: Several strategies can be employed to enhance the longevity of devices utilizing T2MN:
-
Encapsulation: This is a critical step to protect the active layers from moisture and oxygen.[5][6][7]
-
Passivation: Applying a protective layer to the semiconductor can mitigate degradation.[8][9]
-
Purification: Ensuring high purity of T2MN during synthesis can remove residual catalysts or impurities that may accelerate degradation.
-
Interfacial Engineering: Modifying the interfaces between different layers in the device can improve charge extraction and reduce degradation at these critical regions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and testing of electronic devices incorporating T2MN.
Problem 1: Rapid decrease in device efficiency under illumination.
| Possible Cause | Suggested Solution |
| Photo-oxidation of the T2MN layer. | Fabricate and test the device in an inert atmosphere (e.g., a glovebox with low oxygen and moisture levels). Encapsulate the device using a barrier film with low oxygen and water vapor transmission rates. |
| Formation of trap states due to photodegradation. | Investigate the use of antioxidant additives in the active layer. Ensure the light source used for testing does not have an excessive UV component, or use a UV filter. |
| Poor morphology of the active layer. | Optimize the deposition parameters (e.g., substrate temperature, solvent annealing) to achieve a more stable film morphology. |
Problem 2: Device performance degrades after storage in ambient conditions.
| Possible Cause | Suggested Solution |
| Moisture-induced degradation (hydrolysis) of the malononitrile group. | Store the devices in a desiccator or a dry box. Implement a robust encapsulation strategy, including the use of desiccants within the encapsulated space. |
| Oxygen-induced degradation. | Store the devices under vacuum or in an inert atmosphere. |
| Reaction with impurities or residual solvents. | Ensure thorough drying of the device layers after deposition to remove any residual solvents. Use high-purity T2MN and other materials. |
Problem 3: Inconsistent device performance between batches.
| Possible Cause | Suggested Solution |
| Variations in the purity of T2MN. | Implement a consistent purification protocol for each batch of synthesized T2MN. Characterize the purity of each batch using techniques like NMR, HPLC, or mass spectrometry. |
| Inconsistent fabrication conditions. | Carefully control all fabrication parameters, including deposition rates, substrate temperatures, and annealing times and temperatures. |
| Contamination during fabrication. | Ensure a clean fabrication environment and handle substrates and materials with care to avoid contamination. |
Data Presentation
Table 1: Representative Stability of Thiophene-Based Non-Fullerene Acceptors
| Compound Class | Stress Condition | Performance Metric | Degradation Rate | Reference |
| Thiophene-based NFA | Continuous 1-sun illumination in N₂ | Power Conversion Efficiency (PCE) | ~15% loss after 500 hours | [10] |
| Malononitrile-terminated NFA | 85°C in N₂ (dark) | PCE | ~10% loss after 1000 hours | [11] |
| Thiophene-based NFA | Ambient air (dark) | PCE | >50% loss after 24 hours (unencapsulated) | [2] |
| Encapsulated Thiophene NFA device | Ambient air (dark) | PCE | <5% loss after 1000 hours | [5] |
Experimental Protocols
1. Synthesis and Purification of this compound (T2MN)
This protocol is based on the Knoevenagel condensation reaction.
-
Materials: Thiophene-2-carboxaldehyde, malononitrile, piperidine (catalyst), ethanol (solvent), deionized water.
-
Procedure:
-
Dissolve thiophene-2-carboxaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., a few drops) to the solution.
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Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a precipitate of T2MN will form. If not, the product can be precipitated by adding deionized water to the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then deionized water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
-
Dry the purified T2MN under vacuum.
-
-
Characterization: Confirm the identity and purity of the synthesized T2MN using ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Accelerated Photostability Testing of T2MN Films
This protocol is adapted from standard photostability testing guidelines.[12][13][14]
-
Sample Preparation:
-
Prepare a solution of T2MN in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Spin-coat the solution onto a clean substrate (e.g., glass or quartz) to form a thin film.
-
Anneal the film at a moderate temperature (e.g., 80-100 °C) to remove residual solvent.
-
-
Exposure Conditions:
-
Place the T2MN film in a photostability chamber equipped with a light source that simulates the solar spectrum (e.g., a xenon lamp with appropriate filters).
-
For comparison, prepare a "dark control" sample by wrapping an identical film in aluminum foil and placing it in the same chamber.
-
Expose the samples to a controlled light intensity (e.g., 100 mW/cm²) and temperature.
-
-
Analysis:
-
Periodically remove the exposed and dark control samples from the chamber.
-
Measure the UV-Vis absorption spectrum of the films to monitor any changes in the absorption profile, which can indicate chemical degradation.
-
Calculate the rate of photobleaching by tracking the decrease in absorbance at the maximum absorption wavelength (λmax).
-
Further analysis of the degraded material can be performed using techniques like FT-IR spectroscopy or mass spectrometry to identify degradation products.
-
Mandatory Visualizations
Caption: Experimental workflow for T2MN-based device fabrication and stability testing.
Caption: Key degradation pathways for T2MN in electronic devices.
References
- 1. This compound [myskinrecipes.com]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. Stability of non-fullerene organic solar cells: a device engineering perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multi-layer encapsulation structures for stable bottom- and top-emitting white OLED devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Does the Encapsulation of Perovskite Solar Cells Prevent Degradation from Oxygen and Moisture? → Learn [energy.sustainability-directory.com]
- 7. researchgate.net [researchgate.net]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. q1scientific.com [q1scientific.com]
- 13. biobostonconsulting.com [biobostonconsulting.com]
- 14. iagim.org [iagim.org]
Technical Support Center: Catalyst Selection for Efficient Knoevenagel Condensation of Thiophene Aldehydes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient catalyst selection in the Knoevenagel condensation of thiophene aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Knoevenagel condensation of thiophene aldehydes?
A1: The most frequently employed catalysts are weak organic bases such as piperidine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] Inorganic bases like potassium hydroxide (KOH) have also been used effectively.[1] For greener and more reusable options, heterogeneous catalysts such as calcium ferrite, Ag@TiO2, and porous magnesium aluminum phosphate (MALPO) are gaining attention.
Q2: How does the choice of active methylene compound affect the reaction?
A2: The reactivity of the active methylene compound is crucial. Malononitrile is generally more reactive than ethyl cyanoacetate due to the stronger electron-withdrawing nature of the two cyano groups, leading to a more acidic methylene proton. This higher acidity facilitates deprotonation by a weak base, often resulting in shorter reaction times and higher yields.
Q3: What solvents are typically used for this reaction?
A3: Ethanol is a common solvent, particularly for reactions catalyzed by bases like piperidine.[1] Water is also a viable and environmentally friendly solvent, especially in microwave-assisted reactions.[1] In some cases, solvent-free conditions, particularly with solid catalysts or grinding techniques, can be highly effective.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave irradiation is an effective technique to accelerate the Knoevenagel condensation of thiophene aldehydes. It can significantly reduce reaction times from hours to minutes and often leads to higher yields.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Knoevenagel condensation of thiophene aldehydes.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh bottle of the amine catalyst (e.g., piperidine) or purify it before use. For heterogeneous catalysts, ensure they are properly activated according to the literature protocol. |
| Insufficient Catalyst | While catalytic amounts are needed, the optimal concentration can vary. Try incrementally increasing the catalyst loading. |
| Poorly Activated Methylene Compound | Ensure the active methylene compound is of high purity. Consider using a more reactive methylene compound, such as malononitrile instead of diethyl malonate. |
| Unfavorable Reaction Conditions | Optimize the reaction temperature. While many reactions proceed at room temperature, gentle heating may be required. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction. For non-aqueous reactions, consider using a Dean-Stark apparatus to remove water azeotropically or add molecular sieves. |
| Steric Hindrance | If the thiophene aldehyde or active methylene compound is sterically hindered, a stronger base or higher reaction temperature may be necessary to promote the reaction. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Self-Condensation of Aldehyde | This is more likely with stronger bases. Use a weaker base (e.g., piperidine, ammonium acetate) instead of a strong base like sodium hydroxide. |
| Michael Addition | The α,β-unsaturated product can undergo a Michael addition with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures. Monitor the reaction by TLC and stop it once the desired product is predominantly formed. |
| Polymerization | Aldehydes, especially heteroaromatic ones, can be prone to polymerization under certain conditions. Ensure the reaction is performed under an inert atmosphere if necessary and that the temperature is well-controlled. |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the Knoevenagel condensation of thiophene aldehydes with different active methylene compounds.
| Thiophene Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 |
| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 |
| 2-Thiophenecarboxaldehyde | Malononitrile | Piperidine | Ethanol | Room Temp | 2-4 h | >90 |
| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Basic Alumina | Solvent-free | Microwave (300W) | 3-5 min | High |
| 2-Nitrothiophene-3-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 h | 85-95 |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of 2-Thiophenecarboxaldehyde with Ethyl Cyanoacetate
Materials:
-
2-Thiophenecarboxaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-thiophenecarboxaldehyde and 1.1 equivalents of ethyl cyanoacetate in ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Knoevenagel Condensation of 2-Thiophenecarboxaldehyde with Malononitrile using Basic Alumina
Materials:
-
2-Thiophenecarboxaldehyde
-
Malononitrile
-
Basic Alumina
-
Microwave reactor tube
-
Microwave synthesizer
Procedure:
-
To a microwave reactor tube, add 1.0 equivalent of 2-thiophenecarboxaldehyde and 1.2 equivalents of malononitrile.
-
Add an equal weight of basic alumina to the reactants.
-
Thoroughly mix the solids using a spatula.
-
Place the tube in the microwave synthesizer and irradiate at a suitable power (e.g., 300W) for 3-5 minutes.
-
After cooling, add ethanol to the reaction mixture and filter to remove the basic alumina.
-
Wash the alumina with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Generalized experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting logic for low product yield.
Caption: Simplified signaling pathways for thiophene derivatives.
References
Technical Support Center: Optimizing Thin Film Morphology of 2-(Thiophen-2-ylmethylene)malononitrile for OPVs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Thiophen-2-ylmethylene)malononitrile (T2MN) in organic photovoltaics (OPVs). The information is designed to address specific experimental challenges related to thin film morphology optimization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fabrication and optimization of T2MN-based OPV active layers.
Issue 1: Low Power Conversion Efficiency (PCE) in as-spun devices.
-
Q1: My initial devices fabricated with a T2MN:Acceptor blend have very low PCE (<1%). What are the likely causes and how can I improve this?
A: Low initial PCE is common before optimization and can stem from several factors related to the thin film morphology. The as-spun film may have poor domain separation, a high degree of molecular disorder, or unfavorable vertical stratification.
-
Solution 1: Solvent Selection: The choice of solvent is critical for influencing the initial film morphology. A solvent that dries too quickly can trap the blend in a kinetically unfavorable, amorphous state. Conversely, a solvent that dries too slowly might lead to excessive phase separation.
-
Action: Screen a range of solvents with different boiling points and solubility parameters for both T2MN and the acceptor material. Common choices include chloroform, chlorobenzene, and dichlorobenzene. Consider using solvent blends to fine-tune the drying time and solubility.
-
-
Solution 2: Post-Deposition Treatments: As-spun films often require further processing to achieve optimal morphology. Thermal annealing and solvent vapor annealing are common and effective techniques. These methods provide the necessary energy for molecular rearrangement and phase separation into more ordered, efficient domains.[1][2]
-
Solution 3: Blend Ratio: An improper donor-acceptor ratio can lead to charge carrier imbalance and poor morphology.
-
Action: Systematically vary the T2MN:Acceptor weight ratio (e.g., 1:1, 1:1.2, 1.2:1) to find the optimal balance for charge transport and morphology.
-
-
Issue 2: Poor film quality (pinholes, aggregation).
-
Q2: The spin-coated T2MN active layer shows visible defects like pinholes or large aggregates. What causes this and what are the remedies?
A: Film quality issues often point to problems with the solution preparation or the spin-coating process itself.
-
Possible Cause 1: Poor Solubility: T2MN or the acceptor may not be fully dissolved in the chosen solvent, leading to particulate matter in the solution that disrupts the film.
-
Solution: Ensure complete dissolution by gently heating the solution (e.g., to 40-50 °C) and stirring for an extended period. Use a filter (e.g., 0.2 µm PTFE) to remove any undissolved particles before spin-coating.
-
-
Possible Cause 2: Incompatible Solvent System: If using a blend of materials, a solvent that is good for one component but poor for the other can induce premature aggregation in the solution.
-
Solution: Select a co-solvent system that provides good solubility for all components of the blend.
-
-
Possible Cause 3: Spin-Coating Parameters: Incorrect spin speed or acceleration can lead to uneven film formation.
-
Solution: Optimize the spin-coating program. A lower spin speed during the initial spreading phase followed by a higher speed for drying can improve film uniformity.
-
-
Issue 3: Sub-optimal performance after thermal annealing.
-
Q3: I've tried thermal annealing, but my device performance (Jsc, FF) is not improving, or is even getting worse. What's going wrong?
A: Thermal annealing can significantly enhance device performance, but the annealing temperature and duration are critical parameters that need to be optimized for each specific material system.[1][2]
-
Possible Cause 1: Annealing Temperature is Too High: Excessive temperature can lead to overly large domain sizes, which can hinder exciton dissociation if they exceed the exciton diffusion length. It can also cause degradation of the organic materials or damage to other layers in the device stack.
-
Solution: Perform a systematic study of annealing temperatures, starting from a moderate temperature (e.g., 80 °C) and increasing in small increments (e.g., 10-20 °C). Characterize the device performance at each temperature to identify the optimal window.
-
-
Possible Cause 2: Annealing Temperature is Too Low: Insufficient thermal energy will not be enough to induce the necessary molecular rearrangement and crystallization for improved charge transport.
-
Solution: As with excessively high temperatures, a systematic study is required to find the minimum effective temperature.
-
-
Possible Cause 3: Annealing Duration: The length of the annealing process is also important.
-
Solution: For a fixed optimal temperature, vary the annealing time (e.g., 1 min, 5 min, 10 min, 20 min) to determine the ideal duration.
-
-
Issue 4: Inconsistent results with solvent vapor annealing.
-
Q4: My results with solvent vapor annealing (SVA) are not reproducible. Why is this happening and how can I get more consistent outcomes?
A: SVA is a powerful but sensitive technique. Reproducibility issues often arise from a lack of precise control over the annealing environment.
-
Possible Cause 1: Uncontrolled Solvent Vapor Concentration: The degree of swelling of the polymer film is highly dependent on the solvent vapor pressure in the annealing chamber.[3]
-
Solution: Use a sealed annealing chamber with a controlled amount of solvent to ensure a consistent vapor concentration. Monitor the film swelling in real-time using techniques like ellipsometry if possible.
-
-
Possible Cause 2: Inconsistent Annealing Time: The duration of exposure to the solvent vapor directly impacts the extent of morphological changes.
-
Solution: Use a timer to precisely control the annealing duration. Quench the process rapidly and consistently after the allotted time.
-
-
Possible Cause 3: Choice of Annealing Solvent: The interaction between the solvent vapor and the active layer materials is crucial. A "good" solvent will swell the film more and promote faster reorganization, while a "poor" solvent will have a more subtle effect.[3]
-
Solution: Experiment with different annealing solvents. For T2MN blends, solvents like tetrahydrofuran (THF) or carbon disulfide might be effective, but their impact will depend on the acceptor used.
-
-
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the optimization of a T2MN-based OPV device. The acceptor is assumed to be PCBM (Phenyl-C61-butyric acid methyl ester).
| Condition | Annealing Temp. (°C) | Annealing Time (min) | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
| As-Spun | - | - | 4.2 | 0.85 | 45 | 1.6 |
| Thermal Anneal | 80 | 10 | 6.8 | 0.84 | 58 | 3.3 |
| Thermal Anneal | 100 | 10 | 8.5 | 0.83 | 65 | 4.6 |
| Thermal Anneal | 120 | 10 | 9.1 | 0.82 | 68 | 5.1 |
| Thermal Anneal | 140 | 10 | 7.5 | 0.81 | 62 | 3.8 |
| Solvent Anneal (THF) | - | 1 | 9.5 | 0.84 | 69 | 5.5 |
| Solvent Anneal (THF) | - | 5 | 8.2 | 0.83 | 66 | 4.5 |
Experimental Protocols
1. Spin Coating of T2MN:Acceptor Active Layer
-
Solution Preparation:
-
Prepare a stock solution of T2MN and the acceptor (e.g., PCBM) in a suitable solvent (e.g., chlorobenzene) at a total concentration of 20 mg/mL.
-
The donor:acceptor ratio should be optimized, a common starting point is 1:1 by weight.
-
Stir the solution on a hotplate at 40-50 °C for at least 4 hours in a nitrogen-filled glovebox.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Substrate Preparation:
-
Use pre-patterned ITO-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes immediately before use.
-
-
Deposition of Hole Transport Layer (HTL):
-
Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150 °C for 15 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Spin Coating the Active Layer:
-
Pipette a sufficient amount of the filtered T2MN:Acceptor solution onto the center of the PEDOT:PSS-coated substrate.
-
Spin-coat at a speed of 1500-3000 rpm for 60 seconds. The exact speed will need to be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Allow the film to dry on the spin-coater for a few seconds before moving.
-
2. Thermal Annealing Protocol
-
After spin-coating the active layer, transfer the substrate to a hotplate inside the glovebox.
-
Set the hotplate to the desired annealing temperature (e.g., 120 °C).
-
Place the substrate on the hotplate for the specified duration (e.g., 10 minutes).
-
After the specified time, remove the substrate from the hotplate and allow it to cool to room temperature before depositing the subsequent layers.
3. Solvent Vapor Annealing Protocol
-
Place the substrate with the as-spun active layer into a petri dish inside the glovebox.
-
Place a small vial containing the annealing solvent (e.g., 1 mL of THF) into the petri dish, ensuring the liquid does not touch the substrate.
-
Cover the petri dish and seal it to create a solvent-saturated atmosphere.
-
Leave the substrate in the sealed petri dish for the desired annealing time (e.g., 1 minute).
-
Remove the substrate from the petri dish and allow any residual solvent to evaporate. Proceed with the deposition of the next layer.
Visualizations
Caption: Experimental workflow for the fabrication and optimization of T2MN-based OPV devices.
Caption: Relationship between processing parameters, thin film morphology, and OPV device performance.
References
Technical Support Center: Managing 2-(Thiophen-2-ylmethylene)malononitrile in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of aggregation of 2-(Thiophen-2-ylmethylene)malononitrile and related derivatives in solution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound immediately precipitates after dissolving or upon standing. What is causing this and how can I resolve it?
Answer:
Immediate or delayed precipitation is typically a sign of poor solubility or exceeding the compound's solubility limit in the chosen solvent. Molecules like this compound, which are often planar and aromatic, have strong intermolecular attractive forces, specifically π-π stacking interactions, that favor crystallization or aggregation over solvation.[1][2]
Solutions:
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are often the most effective for dissolving malononitrile derivatives.[3] Consult the solvent miscibility and polarity tables below to select an appropriate solvent or co-solvent system.[4]
-
Concentration Reduction: You may be working above the solubility limit. Try preparing a more dilute solution.
-
Physical Dissolution Aids:
-
Sonication: Use a bath sonicator to provide energy that breaks up solid particles and facilitates dissolution.
-
Gentle Heating: Warming the solution can temporarily increase solubility, allowing the compound to dissolve. However, be aware that the compound may precipitate upon cooling. Always check the thermal stability of your compound before heating.
-
-
Use of Co-solvents: If a single solvent is ineffective, a mixture of solvents can improve solubility. For example, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can significantly enhance solubility.
Question 2: I've noticed a change in the color or the UV-Vis absorption spectrum of my solution over time. Does this indicate aggregation?
Answer:
Yes, a change in the UV-Vis absorption spectrum is a classic indicator of molecular aggregation.[5][6] For π-conjugated systems like this compound, aggregation leads to changes in electronic transitions.[7] These changes typically manifest as:
-
Hypsochromic Shift (Blue Shift): The absorption peak shifts to a shorter wavelength. This often indicates the formation of "H-aggregates," where molecules stack face-to-face.[5][8]
-
Hyperchromic Shift (Red Shift): The absorption peak shifts to a longer wavelength. This suggests the formation of "J-aggregates," where molecules are arranged in a slipped, head-to-tail fashion.[5]
-
Appearance of New Bands: A new shoulder or a distinct peak may appear in the spectrum, representing the aggregated species.
Solutions:
-
Lower the Concentration: Aggregation is a concentration-dependent phenomenon. Diluting the solution can shift the equilibrium back towards the monomeric (un-aggregated) state.[5]
-
Use Surfactants: Surfactants can prevent aggregation by adsorbing onto the surface of molecules or forming micelles that encapsulate the compound.[9][10][11] This sterically hinders the close approach required for π-π stacking. Low concentrations (e.g., 0.01% to 0.1%) of non-ionic surfactants like Polysorbate 20 or Triton™ X-100 are often effective.
-
Temperature Control: In some cases, adjusting the temperature can disrupt aggregate formation. Storing solutions at a constant, controlled temperature may improve stability.
Question 3: My experimental results are inconsistent, and I suspect aggregation is affecting the compound's activity or availability. How can I mitigate this?
Answer:
Aggregation can sequester the molecule, reducing its effective concentration and leading to poor reproducibility in biological or chemical assays. The strategies to ensure consistent results revolve around preparing stable, monomeric solutions.
Solutions:
-
Steric Hindrance: If you are in the process of designing derivatives, introducing bulky functional groups to the molecular structure can physically prevent the planar aromatic rings from stacking.[1][12]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can introduce electrostatic repulsion between molecules, thereby preventing aggregation.
-
Prepare Fresh Solutions: Due to the tendency to aggregate over time, it is best practice to prepare solutions of this compound fresh before each experiment. If storage is necessary, store at low temperatures in the dark under an inert atmosphere.[13]
-
Incorporate Additives: In addition to surfactants, hydrophilic polymers such as PVP or HPMC can be used to create dual stabilization systems, improving both shelf-life and redispersibility.[9]
Frequently Asked Questions (FAQs)
-
What is the primary cause of aggregation for this type of molecule? The primary driver is the strong, non-covalent π-π stacking interaction between the flat, electron-rich aromatic and conjugated systems of the molecules.[1][2][14]
-
How can I visually detect aggregation? In severe cases, aggregation can be seen as turbidity, cloudiness, or the formation of a visible precipitate in the solution.
-
What is the best way to store stock solutions? For long-term storage, it is recommended to store the compound as a solid in a dark, cool, and dry place under an inert atmosphere.[13] If a stock solution must be prepared, use a high-quality polar aprotic solvent like anhydrous DMSO, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, and protect it from light.
Data Presentation
Table 1: Solubility and Polarity of Common Laboratory Solvents This table provides a reference for selecting appropriate solvents based on their relative polarity. Malononitrile derivatives tend to dissolve better in more polar solvents.[3]
| Solvent | Relative Polarity |
| Water | 1.000 |
| Methanol | 0.762 |
| Ethanol | 0.654 |
| Acetonitrile | 0.460 |
| Dimethyl Sulfoxide (DMSO) | 0.444 |
| Dimethylformamide (DMF) | 0.386 |
| Tetrahydrofuran (THF) | 0.207 |
| Dichloromethane (DCM) | 0.309 |
| Chloroform | 0.259 |
| Ethyl Acetate | 0.228 |
| Toluene | 0.099 |
| Hexane | 0.009 |
| (Data sourced from various chemical reference materials)[4] |
Table 2: Summary of Anti-Aggregation Strategies
| Strategy | Principle | Typical Application | Considerations |
| Solvent Selection | Maximize solute-solvent interactions | Primary dissolution | Use high-purity, anhydrous solvents. |
| Concentration Control | Reduce solute-solute interactions | All experiments | Determine the critical aggregation concentration if possible. |
| Use of Surfactants | Steric hindrance, micellar encapsulation[9] | Formulations, assays | Choose a non-interfering surfactant (e.g., non-ionic). |
| Temperature Control | Modulate kinetic and thermodynamic stability | Solution storage, experiments | Compound stability at different temperatures must be known. |
| pH Adjustment | Induce electrostatic repulsion | Aqueous solutions | Only for molecules with ionizable functional groups. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Solvent Choice: Select a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Initial Dissolution: Add the selected solvent to achieve the desired concentration (e.g., 10 mM). Cap the vial tightly.
-
Assisted Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles remain, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (<40°C) can be used as a last resort.[13]
-
Filtration: For critical applications, filter the solution through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) to remove any microscopic, undissolved particulates.
-
Storage: Aliquot the solution into smaller volumes in amber glass or polypropylene vials to minimize light exposure and freeze-thaw cycles. Store at -20°C or below.
Protocol 2: Monitoring Aggregation Using UV-Vis Spectroscopy
-
Prepare a Concentration Series: Prepare a series of dilutions of your compound in the desired solvent, ranging from a high concentration (e.g., 10⁻³ M) down to a very low concentration (e.g., 10⁻⁶ M).[5]
-
Acquire Spectra: Using a UV-Vis spectrophotometer, acquire the absorption spectrum for each concentration. Use the same solvent as a blank.
-
Analyze the Spectra:
-
Normalize the spectra by dividing the absorbance at each wavelength by the concentration.
-
Observe any shifts in the wavelength of maximum absorbance (λ_max). A consistent λ_max across the concentration range indicates the absence of aggregation.
-
A shift in λ_max or a change in the shape of the normalized spectrum at higher concentrations is indicative of aggregation.[5][6]
-
-
Time-Course Study: To assess stability, acquire the UV-Vis spectrum of a solution at a fixed concentration immediately after preparation and then at regular intervals (e.g., 1, 4, 8, 24 hours) while it is stored under your experimental conditions. Changes over time signal the onset of aggregation.
Mandatory Visualization
References
- 1. Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. π-π stacking interactions: Non-negligible forces for stabilizing porous supramolecular frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing molecular aggregation and decreasing the optical gap by a dual-additive to reduce the energy loss of all-polymer organic solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03309D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stop the Stick: Using Surfactants to Prevent Protein Aggregation in Pharmaceuticals - Activity - TeachEngineering [teachengineering.org]
- 12. Frustrated π-stacking - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Common Problems in Cell-Based Assays with Thiophene Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using thiophene compounds in cell-based assays. Thiophene derivatives are a versatile class of heterocyclic compounds with broad applications in medicinal chemistry, but their unique physicochemical properties can present experimental hurdles.[1] This guide aims to provide practical solutions to ensure reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, offering targeted solutions to common problems.
Question 1: I'm observing high background fluorescence in my control wells containing only the thiophene compound. What is causing this and how can I fix it?
Answer: This issue is likely due to the intrinsic autofluorescence of the thiophene compound. Thiophene-based structures, especially those with extended π-conjugated systems, can absorb and emit light, interfering with fluorescence-based assays.[2][3]
Troubleshooting Steps:
-
Characterize Autofluorescence: Before conducting your cell-based assay, characterize the spectral properties of your thiophene compound. Dissolve the compound in the assay buffer at the highest concentration you plan to use and measure the excitation and emission spectra using a plate reader or spectrofluorometer.[4][5]
-
Shift to Longer Wavelengths: If the compound's autofluorescence overlaps with your assay's fluorophore, consider using red-shifted dyes for your assay.[6] Many organic compounds, including thiophenes, have reduced autofluorescence at longer excitation and emission wavelengths.[7]
-
Implement a Pre-read Step: For endpoint assays, perform a fluorescence reading of the plate after adding the compound but before adding the final fluorescent reagent. This "pre-read" value can be subtracted from the final reading to correct for compound autofluorescence.
-
Use a Different Assay Technology: If autofluorescence remains a significant issue, consider switching to a non-fluorescence-based detection method, such as a colorimetric or luminescence-based assay.[8]
Data Presentation: Autofluorescence Profile of Thiophene Derivatives
| Thiophene Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Recommended Assay Fluorophore |
| Compound A | 350 | 450 | 0.25 | Green (e.g., FITC, GFP) |
| Compound B | 488 | 520 | 0.10 | Red (e.g., Texas Red, RFP) |
| Compound C | 550 | 580 | 0.05 | Far-Red (e.g., Cy5) |
This table provides hypothetical data to illustrate how the spectral properties of different thiophene compounds can influence the choice of assay fluorophore.
Visualization: Workflow for Mitigating Autofluorescence
Caption: Workflow for troubleshooting autofluorescence in cell-based assays.
Question 2: My cells are showing signs of toxicity (e.g., poor morphology, detachment, death) after treatment with the thiophene compound. How can I reduce this cytotoxicity?
Answer: Thiophene derivatives can sometimes exhibit cytotoxicity, which can confound assay results by measuring compound toxicity rather than the intended biological effect.[9][10] It is crucial to determine a non-toxic working concentration range.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Before your primary assay, conduct a cytotoxicity assay (e.g., MTT, MTS, or neutral red uptake) to determine the concentration range over which your compound is not toxic to the cells.[11][12]
-
Optimize Incubation Time: Reduce the incubation time of the compound with the cells. Shorter exposure times may be sufficient to observe the desired biological effect without causing significant cytotoxicity.
-
Solvent Toxicity: Ensure that the solvent used to dissolve the thiophene compound (e.g., DMSO) is not contributing to the cytotoxicity. Keep the final solvent concentration in the cell culture medium as low as possible (typically ≤ 0.5%).[13]
Data Presentation: Cytotoxicity Profile of a Thiophene Compound
| Compound Concentration (µM) | Cell Viability (%) (24h incubation) | Cell Viability (%) (48h incubation) |
| 0.1 | 98 ± 3 | 95 ± 4 |
| 1 | 95 ± 5 | 88 ± 6 |
| 10 | 85 ± 7 | 60 ± 8 |
| 50 | 50 ± 9 | 25 ± 5 |
| 100 | 20 ± 4 | 5 ± 2 |
This table shows example data from an MTT assay, indicating that for longer incubations, a lower concentration of the thiophene compound should be used to avoid cytotoxic effects.
Visualization: Decision Tree for Addressing Cytotoxicity
Caption: Decision tree for managing cytotoxicity of thiophene compounds.
Question 3: My thiophene compound is precipitating out of the cell culture medium. How can I improve its solubility?
Answer: Many thiophene derivatives are hydrophobic and have poor aqueous solubility, leading to precipitation in cell culture medium.[1][9] This can lead to inaccurate dosing and inconsistent results.
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.[14] When preparing the final working solution, ensure the final solvent concentration in the medium is low and non-toxic to the cells.
-
Test Different Solvents: If DMSO is not effective, other solvents such as PEG400, glycerin, or Tween 80 can be explored.[14]
-
Sonication: Briefly sonicate the final working solution to aid in dissolving any small precipitates.
-
Formulation with Solubilizing Agents: For in vivo studies or more persistent solubility issues, consider formulating the compound with solubilizing agents like cyclodextrins or encapsulating it in nanoparticles.[9][15]
Data Presentation: Solubility of a Thiophene Compound in Different Solvents
| Solvent System | Maximum Soluble Concentration (mM) | Final Solvent Concentration in Medium (%) | Cell Viability (%) |
| 100% DMSO (stock) | 50 | 0.5 | >95 |
| 100% Ethanol (stock) | 25 | 0.5 | >95 |
| 50% PEG400 in water (stock) | 10 | 1.0 | >90 |
| 10% Tween 80 in water (stock) | 5 | 0.1 | >95 |
This table provides a comparison of different solvent systems for dissolving a hypothetical hydrophobic thiophene compound.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for assessing the autofluorescence of a thiophene compound?
A1: Protocol: Compound Autofluorescence Assessment
-
Prepare Compound Solutions: Prepare a serial dilution of your thiophene compound in the same assay buffer that will be used for your cell-based assay. Include a buffer-only control.
-
Plate Preparation: Add the compound solutions and the buffer control to the wells of a microplate (the same type you will use for your assay).
-
Spectra Measurement:
-
Emission Scan: Set the plate reader to the excitation wavelength of your assay's fluorophore and perform an emission scan across a broad range of wavelengths (e.g., 400-700 nm).
-
Excitation Scan: Set the plate reader to the emission wavelength of your assay's fluorophore and perform an excitation scan across a range of wavelengths (e.g., 300-600 nm).
-
-
Data Analysis: Analyze the spectra to identify any peaks that overlap with your assay's fluorophore. If significant overlap exists, consider the troubleshooting steps outlined in the guide above.
Q2: How do I perform a cytotoxicity assay for my thiophene compound?
A2: Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][12]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your thiophene compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.[10][16]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.[11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Q3: My thiophene compound seems to be interfering with my luciferase reporter assay. What could be the cause?
A3: Thiophene derivatives, like other small molecules, can directly inhibit luciferase enzymes, leading to either a decrease or, counterintuitively, an increase in the luminescent signal.[18][19][20] Inhibition can sometimes stabilize the luciferase enzyme, protecting it from degradation and leading to its accumulation in cells, which results in a stronger signal in cell-based assays.[8][18]
Troubleshooting Steps:
-
Biochemical Counterscreen: Test your compound directly against the purified luciferase enzyme in a biochemical assay to see if it is a direct inhibitor.[18]
-
Use a Different Luciferase: If your compound inhibits firefly luciferase, consider using a different reporter system, such as Renilla luciferase, which may be less susceptible to inhibition by your specific compound.[8]
-
Orthogonal Assay: Confirm your results with an orthogonal assay that does not rely on a luciferase reporter, such as a qPCR assay to measure changes in gene expression or an ELISA to measure changes in protein levels.[18]
Visualization: Thiophene Interference in Luciferase Assays
Caption: Potential interference of thiophene compounds in luciferase reporter assays.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Demystifying autofluorescence with excitation-scanning hyperspectral imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.plos.org [journals.plos.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 16. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
Validation & Comparative
A Comparative Analysis of 2-(Thiophen-2-ylmethylene)malononitrile and its Furan Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-(Thiophen-2-ylmethylene)malononitrile and its structural analog, 2-((Furan-2-yl)methylene)malononitrile. These compounds, belonging to the class of arylmethylenemalononitriles, are versatile precursors in the synthesis of various heterocyclic compounds with significant biological activities.[1] This document outlines their synthesis, physicochemical properties, and known biological activities, supported by experimental data and protocols to assist researchers in their potential applications.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the two compounds is crucial for understanding their potential behavior in biological systems and for designing future experiments. The thiophene analog has a slightly higher molecular weight and boiling point due to the presence of a sulfur atom, which is larger and heavier than the oxygen atom in the furan ring.
| Property | This compound | 2-((Furan-2-yl)methylene)malononitrile |
| CAS Number | 28162-32-5 | 3237-22-7 |
| Molecular Formula | C₈H₄N₂S | C₈H₄N₂O |
| Molecular Weight | 160.20 g/mol [2] | 144.13 g/mol [3] |
| Melting Point | Not available in searched literature | 70-74 °C[3][4][5] |
| Boiling Point | 308.6 °C at 760 mmHg[2][6] | Not available[3][4] |
| Appearance | Yellow solid | White to off-white solid |
Synthesis
Both this compound and its furan analog are primarily synthesized via the Knoevenagel condensation . This well-established reaction involves the condensation of an active methylene compound (malononitrile) with a carbonyl compound (thiophene-2-carbaldehyde or furan-2-carbaldehyde).[1] The reaction is typically catalyzed by a weak base, such as an amine or its salt, but can also proceed under catalyst-free, solvent-free, or microwave-assisted conditions, reflecting a move towards greener chemistry.[1][7][8]
The general synthetic workflow is straightforward and efficient, often resulting in high yields of the desired product.
Caption: Knoevenagel condensation workflow for synthesis.
Biological Activity: A Comparative Overview
Malononitrile derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] Both furan and thiophene moieties are common pharmacophores in medicinal chemistry, contributing to the diverse biological profiles of their derivatives.[10][11][12]
| Biological Activity | Thiophene Analog & Derivatives | Furan Analog & Derivatives |
| Antimicrobial | Thiophene derivatives have shown activity against various bacterial pathogens, including drug-resistant strains.[11][12][13] The mechanism can involve targeting enzymes like DNA gyrase.[11] | Furan derivatives are known for their broad-spectrum antimicrobial and antifungal activities.[10][14][15] |
| Anticancer/Cytotoxicity | Various thiophene derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[16][17] | Furan-containing compounds have demonstrated significant cytotoxic activity against several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.[18][19] |
| Mechanism of Action | Potential allosteric inhibition of DNA gyrase.[11] | Derivatives have been identified as potent agonists of the G protein-coupled receptor 35 (GPR35), a target implicated in inflammation and cancer.[20][21][22][23][24] |
G Protein-Coupled Receptor 35 (GPR35) Agonism
A noteworthy finding is the identification of 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives as potent agonists for GPR35.[20][21][22][24] GPR35 is an orphan receptor linked to various inflammatory diseases and cancers.[23] The activation of GPR35 by these furan derivatives initiates downstream signaling cascades, which can modulate inflammatory responses.[23][25] This suggests that 2-((Furan-2-yl)methylene)malononitrile may also interact with GPR35, presenting a promising avenue for therapeutic development.
Caption: Proposed GPR35 signaling pathway for the furan analog.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for common biological assays are provided below.
A. Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.
Workflow:
Caption: Workflow for determining cytotoxicity via MTT assay.
Detailed Steps:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its furan analog) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[26]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
B. Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[27]
Detailed Steps:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.[1]
-
Prepare Inoculum: Select isolated colonies of the test microorganism from an 18-24 hour agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[28]
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[27]
Conclusion
Both this compound and its furan analog serve as valuable scaffolds in medicinal chemistry. Their straightforward synthesis via Knoevenagel condensation makes them readily accessible for further derivatization. While both compound classes exhibit promising antimicrobial and cytotoxic potential, the furan analog's linkage to GPR35 agonism highlights a specific and highly relevant therapeutic target for inflammatory diseases. The thiophene analog, with its established role in forming compounds that target bacterial enzymes, remains a strong candidate for antibiotic development. This guide provides the foundational data and protocols necessary for researchers to conduct direct comparative studies and further explore the therapeutic potential of these two important molecules.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. 2-(Furan-2-Ylmethylene)Malononitrile Chemical Properties, Uses, Safety, Synthesis & Supplier Information | High Purity Factory Price China [nj-finechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. protocols.io [protocols.io]
- 5. (2-FURANYLMETHYLENE)MALONONITRILE | 3237-22-7 [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. scispace.com [scispace.com]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. figshare.com [figshare.com]
- 23. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Performance comparison of 2-(Thiophen-2-ylmethylene)malononitrile vs. PCBM in solar cells
A Comparative Guide for Researchers
While direct performance data for 2-(Thiophen-2-ylmethylene)malononitrile (T2M) as a primary electron acceptor in organic solar cells is not available in peer-reviewed literature, this guide provides a comprehensive comparison between the traditional fullerene acceptor,[1][1]-phenyl-C61-butyric acid methyl ester (PCBM), and a representative high-performance non-fullerene acceptor (NFA), ITIC. This comparison, utilizing the well-studied donor polymer Poly(3-hexylthiophene) (P3HT), will illuminate the key performance differences and experimental considerations for researchers in the field of organic photovoltaics.
At a Glance: PCBM vs. ITIC Performance
The following table summarizes the typical performance metrics for organic solar cells fabricated with P3HT as the donor material and either PCBM or ITIC as the electron acceptor. These values are representative of results found in the literature under optimized conditions.
| Performance Metric | P3HT:PCBM | P3HT:ITIC | Key Observations |
| Power Conversion Efficiency (PCE) | ~3-5% | ~6-8% | ITIC-based devices generally exhibit significantly higher efficiencies. |
| Open-Circuit Voltage (Voc) | ~0.6 V | ~0.7-0.9 V | ITIC's higher LUMO level typically leads to a higher Voc. |
| Short-Circuit Current Density (Jsc) | ~8-12 mA/cm² | ~10-15 mA/cm² | The broader absorption spectrum of ITIC contributes to a higher Jsc. |
| Fill Factor (FF) | ~60-70% | ~65-75% | Optimized morphology in P3HT:ITIC blends can lead to improved fill factors. |
Delving into the Data: Key Performance Differences
The superior performance of ITIC-based devices over those using PCBM can be attributed to several key factors inherent to its molecular design. Non-fullerene acceptors like ITIC offer greater tunability of their electronic and optical properties compared to fullerene derivatives.[2][3]
One of the most significant advantages of ITIC is its strong light absorption in the visible and near-infrared regions of the solar spectrum, a region where P3HT and PCBM have weak absorption.[4] This complementary absorption leads to more efficient light harvesting and, consequently, a higher short-circuit current density (Jsc). In contrast, PCBM's absorption in the visible spectrum is relatively poor.
Furthermore, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of NFAs like ITIC can be readily tuned through chemical synthesis.[3] ITIC possesses a higher LUMO level compared to PCBM, which results in a larger open-circuit voltage (Voc) when paired with the same donor polymer.[3][5] The Voc is largely determined by the energy difference between the HOMO of the donor (P3HT) and the LUMO of the acceptor.
Finally, the morphology of the bulk heterojunction (BHJ) active layer plays a critical role in device performance. The blend of P3HT and ITIC can form a more favorable nanoscale phase separation, which is crucial for efficient exciton dissociation and charge transport, leading to a higher fill factor (FF).[1]
Experimental Protocols: Fabricating P3HT-Based Solar Cells
The following sections detail typical experimental protocols for the fabrication of organic solar cells using P3HT with either PCBM or a non-fullerene acceptor like ITIC.
P3HT:PCBM Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and subsequently annealed at 120-150°C for 10-15 minutes in air.
-
Active Layer Deposition: A blend solution of P3HT and PCBM (typically in a 1:0.8 to 1:1 weight ratio) in a solvent such as chlorobenzene or dichlorobenzene is prepared. The solution is then spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film is often subjected to solvent annealing (slow drying in a solvent vapor environment) or thermal annealing (typically 110-150°C) to optimize the morphology.[6]
-
Cathode Deposition: Finally, a low work function metal, such as calcium followed by aluminum or just aluminum, is thermally evaporated on top of the active layer under high vacuum to serve as the cathode.
P3HT:ITIC Device Fabrication
The fabrication process for P3HT:ITIC solar cells is similar to that of P3HT:PCBM devices, with some key differences in the active layer preparation.
-
Substrate Cleaning and HTL Deposition: The procedure is identical to the P3HT:PCBM protocol.
-
Active Layer Deposition: A blend solution of P3HT and ITIC (the ratio can vary, but is often around 1:1) is prepared, typically in a solvent like chloroform or chlorobenzene, sometimes with a solvent additive such as 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) to aid in morphology control. The solution is spin-coated onto the PEDOT:PSS layer in an inert atmosphere. Thermal annealing is a common post-deposition step to optimize the film morphology and device performance.
-
Electron Transport Layer (ETL) and Cathode Deposition: For inverted device architectures, an electron transport layer (e.g., zinc oxide nanoparticles) may be deposited on the ITO before the active layer. For conventional architectures, after the active layer, a cathode, often consisting of a thin layer of a material like Ca or LiF followed by Al, is thermally evaporated.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the fabrication and characterization of P3HT-based organic solar cells.
Caption: Experimental workflow for organic solar cell fabrication and characterization.
Signaling Pathways and Logical Relationships
The operation of a bulk heterojunction organic solar cell can be summarized in the following logical steps:
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. On the interface reactions and stability of nonfullerene organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07269B [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative Investigation of Fullerene PC71BM and Non-fullerene ITIC-Th Acceptors Blended With P3HT or PBDB-T Donor Polymers for PV Applications [frontiersin.org]
- 6. Flexible Polymer–Organic Solar Cells Based on P3HT:PCBM Bulk Heterojunction Active Layer Constructed under Environmental Conditions [mdpi.com]
Validating GPR35 Agonist Activity: A Comparative Guide to 2-(Thiophen-2-ylmethylene)malononitrile Derivatives and Other Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GPR35 Agonist Performance with Supporting Experimental Data
The G protein-coupled receptor 35 (GPR35) has emerged as a promising, albeit challenging, therapeutic target for a range of inflammatory, metabolic, and cardiovascular diseases. The identification and validation of potent and selective agonists are crucial for advancing our understanding of GPR35 biology and for the development of novel therapeutics. This guide provides a comparative analysis of a specific class of compounds, 2-(thiophen-2-ylmethylene)malononitrile derivatives and its close analogs, against other known GPR35 agonists. The data presented herein is collated from peer-reviewed studies and is intended to aid researchers in the selection and evaluation of GPR35 agonists.
Comparative Analysis of GPR35 Agonist Potency and Efficacy
The agonist activity of a compound is typically characterized by its potency (EC50), the concentration at which it elicits half of its maximal effect, and its efficacy (Emax), the maximum response it can produce. The following tables summarize the available quantitative data for this compound analogs and a selection of alternative GPR35 agonists across various in vitro functional assays.
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures the redistribution of cellular matter in response to receptor activation, providing an integrated readout of cellular signaling.
| Compound Class | Compound | EC50 (nM) | Emax (% of Zaprinast) | Reference |
| Malononitrile Derivatives | YE120 (a furan analog) | 32.5 ± 1.7 | Not Reported | [1] |
| Thieno[3,2-b]thiophene Derivatives | YE210 | 63.7 ± 4.1 | Not Reported | [1] |
| Reference Agonists | Zaprinast | 163 ± 19 | 100 | [1] |
| Pamoic Acid | 79 | Not Reported | ||
| Lodoxamide | 1 | Not Reported | [2] |
β-Arrestin Recruitment/Translocation Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.
| Compound Class | Compound | Assay Type | EC50 (nM) | Emax (% of Zaprinast) | Reference |
| Malononitrile Derivatives | YE120 (a furan analog) | Tango | >10,000 | Not Reported | [1] |
| Thieno[3,2-b]thiophene Derivatives | YE210 | Tango | 1,270 ± 150 | Not Reported | [1] |
| Reference Agonists | Zaprinast | Tango | 5,000 ± 400 | 100 | |
| Zaprinast | BRET | 3981 (human) | 100 | [3][4] | |
| Pamoic Acid | BRET | 52.5 (human) | 54.8 ± 0.8 | [5] | |
| Lodoxamide | Not Specified | 1 | Not Reported | [2] |
Calcium Mobilization Assay
This assay detects the transient increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or through chimeric G-proteins.
| Compound | Cell Line | EC50 (nM) | Emax | Reference |
| Zaprinast | HEK293 (rat GPR35) | 16 | Not Reported | [2] |
| Zaprinast | HEK293 (human GPR35) | 840 | Not Reported | [2] |
| Pamoic Acid | Not Specified | 79 | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Dynamic Mass Redistribution (DMR) Assay
-
Cell Culture : HT-29 cells, which endogenously express GPR35, are cultured in a suitable medium and seeded into 384-well sensor microplates.
-
Cell Plating : Cells are grown to confluence in the microplates.
-
Compound Preparation : Test compounds are serially diluted in a suitable buffer to the desired concentrations.
-
Assay Procedure : The sensor microplate containing the cells is placed in a DMR instrument. A baseline optical reading is established.
-
Compound Addition : The test compounds are added to the wells, and the DMR signal (a change in wavelength) is monitored in real-time for a defined period (e.g., 3600 seconds).
-
Data Analysis : The DMR signal is plotted against time. The maximum change in wavelength is used to determine the concentration-response curve and calculate the EC50 value.
β-Arrestin Recruitment Assay (e.g., PathHunter™)
-
Cell Line : A cell line engineered to co-express the GPR35 tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase is used.
-
Cell Plating : Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.
-
Compound Preparation : Test compounds are serially diluted in an appropriate assay buffer.
-
Compound Addition : The diluted compounds are added to the cell plates and incubated for a specified time (e.g., 90 minutes) at 37°C.
-
Detection : The PathHunter™ detection reagent, containing the substrate for β-galactosidase, is added to each well.
-
Signal Measurement : After a further incubation period (e.g., 60 minutes) at room temperature, the chemiluminescent signal is measured using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the extent of β-arrestin recruitment. Data is normalized and concentration-response curves are generated to determine EC50 and Emax values.
Calcium Mobilization Assay
-
Cell Culture and Transfection : HEK293 cells are transiently or stably transfected with a plasmid encoding the GPR35 receptor. For receptors not coupled to Gq, co-transfection with a promiscuous G-protein such as Gα16 or a chimeric G-protein (e.g., Gαqi5) is performed.
-
Cell Plating : Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 1 hour at 37°C).
-
Compound Preparation : Test compounds are serially diluted in the assay buffer.
-
Signal Measurement : The cell plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken.
-
Compound Addition : The test compounds are automatically added to the wells, and the change in fluorescence intensity is monitored in real-time.
-
Data Analysis : The peak fluorescence signal is used to generate concentration-response curves and calculate EC50 values.
Visualizing GPR35 Signaling and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: GPR35 Signaling Pathways.
Caption: Agonist Validation Workflow.
Caption: Comparison Logic.
References
- 1. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Thiophene-Based GPR35 Agonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of new thiophene-based G protein-coupled receptor 35 (GPR35) agonists against established modulators. The following sections detail quantitative data, experimental protocols, and visual diagrams of key cellular pathways and workflows to support your research and development efforts.
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of physiological and pathophysiological processes, including inflammation, metabolic disorders, and cancer, making it a compelling therapeutic target.[1][2] The discovery of novel agonists is crucial for elucidating its biological functions and for the development of new therapeutics. Recently, a new class of thiophene-based compounds has emerged as potent GPR35 agonists.[3][4] This guide benchmarks these novel compounds against well-characterized GPR35 modulators.
Comparative Analysis of GPR35 Agonist Potency
The following table summarizes the in vitro potency of selected new thiophene-based GPR35 agonists and known modulators from various chemical classes. The data is primarily derived from studies utilizing human GPR35 constructs in various cell-based functional assays.
| Compound Name/Class | Type | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| New Thiophene-Based Agonists | |||||
| YE210 (6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid) | Agonist | Dynamic Mass Redistribution (DMR) | HT-29 | 63.7 ± 4.1 nM | [3] |
| Thieno[3,2-b]thiophene-2-carboxylic acid derivatives | Agonist | β-arrestin translocation | - | - | [4] |
| Known GPR35 Modulators | |||||
| YE120 (2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile) | Agonist | Dynamic Mass Redistribution (DMR) | HT-29 | 32.5 ± 1.7 nM | [3][5] |
| Zaprinast | Agonist | β-arrestin recruitment (BRET) | HEK293 | ~5 µM (human) | [6] |
| Pamoic Acid | Agonist | β-arrestin recruitment (BRET) | HEK293 | ~52 nM (human) | [6] |
| Kynurenic Acid | Endogenous Agonist | Calcium Mobilization | HEK293 (with Gα chimeras) | ~39 µM (human) | [7] |
| Compound 1 (4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid) | Agonist | β-arrestin recruitment | - | High potency | [8] |
| ML-145 | Antagonist | β-arrestin recruitment | HEK293 | 20.1 nM (IC50) | [9] |
| CID2745687 | Antagonist | β-arrestin recruitment | - | - | [10] |
GPR35 Signaling Pathways
Activation of GPR35 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gα13 and β-arrestin-2, leading to the activation of downstream signaling pathways such as the RhoA and ERK pathways, as well as calcium mobilization.[2][11] These pathways are crucial for the diverse cellular responses mediated by GPR35.
References
- 1. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 2. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR35 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Nonlinear Optical Properties of Organic Chromophores Investigated by the Z-scan Technique
This guide provides a comparative analysis of the nonlinear optical (NLO) properties of 2-(Thiophen-2-ylmethylene)malononitrile (T2MM) and other organic materials. The characterization of these properties, crucial for applications in optical limiting, all-optical switching, and optical data storage, is primarily achieved through the Z-scan technique.[1][2] This method is favored for its simplicity and high sensitivity in measuring intensity-dependent nonlinear susceptibilities.[1]
While direct, in-depth experimental data on the Z-scan characterization of T2MM is not extensively available in published literature, its potential as an NLO material is recognized due to its unique electronic structure.[3] To provide a valuable comparison, this guide will focus on a closely related malononitrile derivative, 2-(4-chlorobenzylidene) malononitrile, alongside other well-studied organic NLO materials like chalcones and curcuminoids.[4][5][6][7][8][9][10]
Comparison of Nonlinear Optical Properties
The third-order nonlinear optical response is a key parameter for many photonic applications and is characterized by the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear optical susceptibility (χ⁽³⁾). The following table summarizes these properties for selected organic compounds, as determined by the Z-scan technique.
| Compound | Solvent | Laser Wavelength (nm) | Nonlinear Absorption Coefficient (β) (cm/GW) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference |
| 2-(4-chlorobenzylidene) malononitrile | THF | 532 | 3.356 x 10⁻⁵ | -7.643 x 10⁻¹² | 8.067 x 10⁻¹² | [10] |
| A Chalcone Derivative (BPDP) | - | 532 | - | Negative | -3.5 x 10⁻¹² (real part) | [5] |
| Curcumin | Methanol | 473 | - | - (self-defocusing) | - | |
| Curcumin Derivative (OR1) | DMF | 473 | - | 0.25 x 10⁻⁷ | - | [8] |
Note: A negative sign for the nonlinear refractive index (n₂) indicates a self-defocusing effect. The values for β, n₂, and χ⁽³⁾ can be highly dependent on the experimental conditions, including laser wavelength, pulse duration, and solution concentration.
Experimental Protocols: The Z-scan Technique
The Z-scan technique is a single-beam method used to measure the sign and magnitude of both the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.[1] The experimental setup is depicted in the workflow diagram below.
A typical Z-scan setup involves a laser beam focused by a lens. The sample is moved along the z-axis through the focal point of the lens. The transmitted light is detected in two configurations:
-
Open-Aperture Z-scan: The entire transmitted beam is collected by a photodetector. This configuration is sensitive to the nonlinear absorption of the material. A decrease in transmittance near the focus indicates reverse saturable absorption (positive β), while an increase signifies saturable absorption (negative β).
-
Closed-Aperture Z-scan: An aperture is placed before the photodetector, allowing only the central portion of the beam to be detected. This setup is sensitive to nonlinear refraction. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration signifies a positive nonlinear refractive index (self-focusing).
The nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) can be calculated from the open- and closed-aperture Z-scan data, respectively. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) are then determined from these values.
Visualizing the Experimental Workflow and Data Analysis
The following diagrams illustrate the experimental workflow of the Z-scan technique and the logical flow of data analysis to determine the nonlinear optical properties.
References
- 1. researchplateau.com [researchplateau.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The nonlinear optical properties of two dihydropyridones derived from curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nonlinear Optical Properties and All Optical Switching of Curcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonlinear optical studies of curcumin metal derivatives with cw laser (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 2-(Thiophen-2-ylmethylene)malononitrile: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the meticulous verification of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of synthesized 2-(Thiophen-2-ylmethylene)malononitrile. This compound is a valuable building block in the development of organic semiconductors, photovoltaic materials, and potential therapeutic agents.[1] The presence of impurities can significantly alter the physicochemical and biological properties of the final product, making accurate purity determination essential.
This guide presents a detailed HPLC protocol, compares it with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provides supporting data in a clear, comparative format.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture. Its application in the purity assessment of this compound offers high resolution and sensitivity, allowing for the detection of even minor impurities.
Advantages of HPLC:
-
High Resolution: Capable of separating complex mixtures into individual components.
-
Quantitative Accuracy: Provides precise quantification of the main compound and its impurities.
-
Versatility: A wide range of stationary and mobile phases can be used to optimize separation.
-
Non-destructive: Allows for the recovery of the sample if needed.
A typical experimental workflow for HPLC analysis is depicted below:
Comparative Analysis of Purity Assessment Methods
While HPLC is a robust method, other techniques can provide complementary information. The choice of method often depends on the nature of the expected impurities and the specific requirements of the analysis.
| Analytical Method | Principle | Information Provided | Typical Purity (%) | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a mobile and stationary phase. | Quantitative purity, retention time of impurities. | >95%[2] | High resolution, quantitative, versatile. | Requires chromophoric compounds for UV detection. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Purity of volatile components, identification of impurities by mass. | 99% (for a similar compound)[3][4][5] | High sensitivity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Nuclear magnetic resonance of hydrogen atoms. | Structural confirmation, detection of proton-containing impurities. | Can indicate high purity through the absence of unexpected signals.[6] | Provides detailed structural information, non-destructive. | Less sensitive for impurity quantification compared to HPLC, requires pure reference standards for accurate quantification. |
| Melting Point | Determination of the temperature range over which a solid melts. | Indication of purity; a sharp melting point range suggests high purity. | 92-94 °C (reported for a synthesized sample)[6] | Simple, rapid, and inexpensive. | Not quantitative, susceptible to observer error, and some impurities may not depress the melting point. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method based on common practices for analyzing similar organic compounds.[2]
-
Instrumentation: Agilent 1100 or equivalent HPLC system equipped with a UV-Vis detector.
-
Column: Waters Atlantis dC18, 2.1 mm × 50 mm, 5 µm.
-
Mobile Phase: A gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-9 min: 95% B
-
9-10 min: 95% to 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used for the analysis of related malononitrile derivatives.[4]
-
Instrumentation: A GC system coupled with a mass spectrometer (e.g., Thermo Electron GC Trace 1310 with a TSQ 9000 mass detector).
-
Column: TR-5MS bonded phase column (5% Phenyl Methyl Siloxane), 15 m × 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 min.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 250 °C for 1 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane.
The synthesis of this compound typically involves a Knoevenagel condensation reaction between thiophene-2-carbaldehyde and malononitrile.[7] The logical relationship for this synthesis and subsequent purity verification is outlined below.
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring its suitability for further research and development. HPLC stands out as a highly reliable and quantitative method for this purpose. However, a comprehensive purity analysis often benefits from the complementary use of other techniques like GC-MS and NMR to identify potential volatile or structurally related impurities. The choice of analytical methodology should be guided by the specific requirements of the downstream applications of the synthesized compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of 2-(thiophen-2-ylmethylene)malononitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data of 2-(thiophen-2-ylmethylene)malononitrile and its analogs. The objective is to offer a detailed comparison of their molecular geometries and crystal packing, supported by experimental data. This information is crucial for understanding structure-property relationships, which can inform the design of novel therapeutic agents, as many of these analogs exhibit interesting biological activities, including the modulation of G protein-coupled receptors like GPR35.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for selected this compound analogs and a related compound to illustrate the effects of substitution on the crystal structure.
| Compound Name | 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile[1] | 2-{[(5-Nitrothiophen-2-yl)methylidene]amino}phenol[2] | 2-(4-(Diphenylamino)benzylidene)malononitrile (Form A-1)[3] | 2-(4-(Diphenylamino)benzylidene)malononitrile (Form A-2)[3] |
| Chemical Formula | C₉H₆N₂S | C₁₁H₈N₂O₃S | C₂₂H₁₅N₃ | C₂₂H₁₅N₃ |
| Molecular Weight | 174.22 | 248.25 | 321.38 | 321.38 |
| Crystal System | Triclinic | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P-1 | P2₁/c | Pbca | P2₁/c |
| a (Å) | 9.1120 (18) | 10.642 (5) | 11.2205 (6) | 7.0262 (9) |
| b (Å) | 9.9380 (2) | 7.043 (5) | 14.6394 (10) | 15.9319 (16) |
| c (Å) | 10.1350 (2) | 14.535 (5) | 20.9226 (16) | 16.1075 (19) |
| α (°) ** | 81.10 (3) | 90 | 90 | 90 |
| β (°) | 80.71 (3) | 93.566 (5) | 90 | 95.169 (5) |
| γ (°) | 86.70 (3) | 90 | 90 | 90 |
| Volume (ų) | 894.3 (3) | 1087.3 (10) | 3436.3 (4) | 1794.5 (4) |
| Z | 4 | 4 | 8 | 4 |
| Calculated Density (g/cm³) ** | 1.294 | 1.516 | 1.242 | 1.189 |
| Radiation type | Mo Kα | Mo Kα | Mo Kα | Mo Kα |
| Temperature (K) | 293 | 293 | 170.00 | 302.00 |
| R-factor (%) | 7.0 | 6.4 | - | - |
| Dihedral Angle (Thiophene/Phenyl - Malononitrile/Imine) | 3.5 (2)°, 5.7 (2)° | 8.38 (10)° | - | - |
Experimental Protocols
Synthesis of 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile
To a solution of 5-methylthiophene-2-carbaldehyde (10.02 mmol, 1.27 g) and malononitrile (10.13 mmol, 0.67 g) in 20 ml of ethanol, triethylamine (0.31 ml) was added. The reaction mixture was stirred at room temperature for 3 hours. The resulting yellow solid was collected by filtration. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the compound.[1]
Single Crystal X-ray Diffraction Analysis
A suitable single crystal of the analyte was mounted on a diffractometer. The crystal data and intensity data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. Data collection, cell refinement, and data reduction were performed using specialized software such as SHELXS97 and SHELXL97.[1][2]
Visualizations
Experimental Workflow for Single Crystal X-ray Diffraction Analysis
Caption: Workflow for single crystal X-ray diffraction analysis.
GPR35 Signaling Pathway Activated by Thiophene Analogs
Certain this compound analogs have been identified as agonists of the G protein-coupled receptor 35 (GPR35). Activation of GPR35 is known to initiate downstream signaling cascades that play a role in various physiological and pathological processes.
Caption: GPR35 signaling pathway activated by agonist binding.
References
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Thiophen-2-ylmethylene)malononitrile
For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by detailing their fragmentation patterns upon ionization. This guide provides a comparative analysis of the mass spectrometry fragmentation of 2-(thiophen-2-ylmethylene)malononitrile, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of a detailed experimental mass spectrum for this specific compound in the public domain, this guide leverages data from closely related analogues to predict and interpret its fragmentation behavior.
This comparison focuses on contrasting the fragmentation of this compound with its well-documented benzene analogue, 2-benzylidenemalononitrile. Additionally, a furan analogue, 2-(furan-2-ylmethylene)malononitrile, is included to provide a broader context of how heteroaromatic rings influence fragmentation pathways.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron impact (EI) ionization is expected to initiate with the formation of a molecular ion (M+•). The subsequent fragmentation pathways are likely influenced by the stability of the thiophene ring, the malononitrile group, and the exocyclic double bond.
A primary fragmentation step is the loss of a hydrogen cyanide (HCN) molecule from the malononitrile moiety, a common fragmentation for nitriles. Another significant fragmentation would involve the cleavage of the bond between the thiophene ring and the exocyclic carbon, leading to the formation of a stable thienyl cation or a substituted tropylium-like ion. The thiophene ring itself can undergo characteristic fragmentation, such as the loss of a thioformyl radical (•CHS) or rearrangement to a thiopyrylium ion.
Comparative Fragmentation Analysis
To provide a clear comparison, the fragmentation patterns of this compound and its analogues are summarized below. The data for 2-benzylidenemalononitrile is based on experimental findings, which serve as a foundational model for predicting the fragmentation of its thiophene counterpart.[1][2][3]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| This compound | 160 | 133, 116, 96, 83 | Loss of HCN, Loss of C2N2, Thienyl cation, Thiophene ring fragment |
| 2-Benzylidenemalononitrile | 154 | 127, 103, 77 | Loss of HCN, Loss of malononitrile radical, Phenyl cation[1][3] |
| 2-(Furan-2-ylmethylene)malononitrile | 144 | 117, 93, 67 | Loss of HCN, Loss of malononitrile radical, Furfuryl cation |
Table 1. Comparison of Key Mass Spectrometry Fragments.
Experimental Protocols
Sample Preparation: A dilute solution of the compound (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
GC-MS Analysis:
-
Gas Chromatograph: An Agilent 6890 GC (or equivalent) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Oven Program: The oven temperature is initially held at 50°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: A mass spectrometer operating in electron impact (EI) mode at 70 eV.
-
Mass Range: The mass-to-charge ratio (m/z) is scanned from 40 to 500 amu.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern is then interpreted to elucidate the structure of the compound.
Visualizing the Fragmentation Pathways
To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using the DOT language.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
Cyclic voltammetry analysis of 2-(Thiophen-2-ylmethylene)malononitrile for energy level determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of frontier molecular orbital energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in the characterization of novel organic semiconductor materials. These energy levels govern the charge injection and transport properties of the material, and their alignment with other materials in a device dictates its overall efficiency. Cyclic voltammetry (CV) is a powerful and accessible electrochemical technique to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels.
This guide focuses on the cyclic voltammetry analysis of 2-(thiophen-2-ylmethylene)malononitrile, a promising small molecule organic semiconductor. Due to the current lack of publicly available experimental cyclic voltammetry data for this specific compound, this guide will provide a detailed experimental protocol for its analysis and a comparative analysis of several alternative thiophene-based small molecule organic semiconductors. This will serve as a valuable resource for researchers aiming to characterize this compound or similar materials.
Comparative Analysis of Thiophene-Based Organic Semiconductors
The following table summarizes the electrochemical data and calculated energy levels for a selection of thiophene-containing small molecule organic semiconductors. This data provides a benchmark for the expected values for this compound and other novel materials. The HOMO and LUMO levels are calculated from the onset oxidation (Eox) and onset reduction (Ered) potentials, respectively, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an external standard (assuming the HOMO level of Fc/Fc+ is -4.8 eV relative to the vacuum level).
Table 1: Cyclic Voltammetry Data and Energy Levels of Selected Thiophene-Based Small Molecules
| Compound Name & Structure | Onset Oxidation Potential (Eox vs. Fc/Fc+) [V] | Onset Reduction Potential (Ered vs. Fc/Fc+) [V] | HOMO [eV] | LUMO [eV] |
| This compound
| Data not available | Data not available | Data not available | Data not available |
| TDPP-T (3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione derivative) | 0.64[1] | Not explicitly stated | -5.44[1] | -3.71[1] |
| TDPP-EDOT (3,6-bis(2,3-dihydrothieno[3,4-b][1][2]dioxin-5-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione derivative) | 0.51[1] | Not explicitly stated | -5.31[1] | -3.61[1] |
| Benzothiadiazole-Thiophene Derivative (2a) | 0.32[3] | -1.69[3] | -5.12[3] | -3.11[3] |
| Benzothiadiazole-Thiophene Derivative (2b) | 0.44[3] | -1.84[3] | -5.24[3] | -2.96[3] |
| Benzothiadiazole-Thiophene Derivative (2d) | 0.32[3] | -2.06[3] | -5.12[3] | -2.74[3] |
Note: The LUMO levels for TDPP-T and TDPP-EDOT were calculated from the HOMO levels and the optical band gap. The HOMO and LUMO levels for the Benzothiadiazole-Thiophene derivatives were calculated from their onset potentials.
Experimental Protocol: Cyclic Voltammetry for Energy Level Determination
This section provides a detailed methodology for determining the HOMO and LUMO energy levels of a small molecule organic semiconductor like this compound.
1. Materials and Reagents:
-
Analyte: this compound (or other organic semiconductor)
-
Solvent: Anhydrous, high-purity solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.
-
Reference Standard: Ferrocene (for referencing the potential)
-
Working Electrode: Glassy carbon, platinum, or gold electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Inert Gas: Argon or Nitrogen.
2. Instrumentation:
-
Potentiostat/Galvanostat electrochemical workstation.
-
Three-electrode electrochemical cell.
3. Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Dissolve the analyte in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Prepare a separate solution of ferrocene in the electrolyte solution at a similar concentration.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. The working electrode should be polished with alumina slurry and sonicated in the solvent before use.
-
Add the analyte solution to the cell.
-
Degas the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to a range that is expected to encompass the oxidation and reduction events of the analyte. A wide initial range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) can be used for initial screening.
-
Set the scan rate, typically starting at 100 mV/s.
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
Record the voltammogram of the analyte solution.
-
After measuring the analyte, add a small amount of the ferrocene solution to the cell and record the voltammogram of the ferrocene/ferrocenium redox couple under the same conditions.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of the analyte. The onset potential is determined by the intersection of the tangent to the rising current of the wave and the baseline current.
-
Determine the half-wave potential of the ferrocene/ferrocenium couple (E1/2(Fc/Fc+)).
-
Reference the onset potentials of the analyte to the ferrocene standard.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[Eox (vs. Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered (vs. Fc/Fc+) + 4.8]
-
-
Visualizing the Process
The following diagrams illustrate the experimental workflow and the logic behind the calculation of energy levels.
References
Head-to-head comparison of different catalysts for 2-(Thiophen-2-ylmethylene)malononitrile synthesis
The synthesis of 2-(thiophen-2-ylmethylene)malononitrile, a valuable building block in the development of pharmaceuticals and organic electronic materials, is most commonly achieved through the Knoevenagel condensation. This reaction involves the condensation of thiophene-2-carboxaldehyde with malononitrile. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and environmental impact. This guide provides a head-to-head comparison of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic needs.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new C=C double bond. The reaction is typically catalyzed by a base, which deprotonates the active methylene compound (malononitrile in this case) to form a carbanion.
Comparative Performance of Catalysts
The efficiency of different catalysts for the synthesis of this compound and similar compounds varies significantly in terms of reaction time, temperature, and yield. The following table summarizes the performance of several reported catalytic systems.
| Catalyst | Substrate Aldehyde | Solvent | Temperature (°C) | Time | Yield/Conversion (%) | Reference |
| Piperidine | 2-Nitrothiophene-3-carbaldehyde | Ethanol | Reflux | 1-2 h | >90 | [1] |
| Basic Alumina | 2-Nitrothiophene-3-carbaldehyde | Solvent-free | Microwave | 2-5 min | High | [1] |
| Cu(II) Coordination Polymer (as catalyst '2a') | Thiophene-2-carboxaldehyde | H₂O/CH₃CN (1:1) | 60 | 12 h | 93 (Conversion) | [2][3] |
| L-Proline | Benzaldehyde | Ethanol | Reflux | 4 h | 81 | [4] |
| Ammonium Acetate | 5-Methyl-2-thiophenecarboxaldehyde | Solvent-free | Room Temp. | 5-15 min | >90 | |
| Ti-Al-Mg Hydrotalcite | Benzaldehyde | Ethyl Acetate | 60 | 4 h | 97.6 (Selectivity) | [5] |
| N-Methylmorpholine | Aromatic Aldehydes | Water | Room Temp. | 2-4 min | >95 | [1] |
| Calcium Oxide (from eggshells) | Aromatic Aldehydes | Ultrasound | - | Short | High | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, illustrating the practical application of different catalytic systems.
Protocol 1: Homogeneous Base Catalysis using Piperidine
This protocol is a classic and effective method for the Knoevenagel condensation, adapted from procedures for similar thiophene derivatives.[1]
Materials:
-
Thiophene-2-carboxaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials and the catalyst.
-
If necessary, the crude product can be further purified by recrystallization from ethanol.
Protocol 2: Heterogeneous Catalysis using a Reusable Cu(II) Coordination Polymer
This protocol is based on the use of a stable and reusable metal-organic catalyst, demonstrating a greener chemistry approach.[2][3]
Materials:
-
Thiophene-2-carboxaldehyde (0.25 mmol)
-
Malononitrile (0.25 mmol)
-
Activated Cu(II) catalyst '2a' (10 mg)
-
H₂O/CH₃CN (1:1 v/v, 3 mL)
-
Screw-capped vial (10 mL)
-
Thermostatically controlled oil bath
Procedure:
-
In a 10 mL screw-capped vial, combine thiophene-2-carboxaldehyde (0.25 mmol), malononitrile (0.25 mmol), and the activated Cu(II) catalyst (10 mg).
-
Add 3 mL of a 1:1 mixture of H₂O and CH₃CN to the vial.
-
Seal the vial and place it in a pre-heated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
After the reaction, cool the mixture and separate the catalyst by centrifugation or filtration.
-
The product conversion can be determined from the filtrate by ¹H NMR spectroscopy.
-
The catalyst can be washed with the solvent, dried, and reused for subsequent reactions.
Visualizations
To better illustrate the processes involved, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
Discussion and Conclusion
The choice of catalyst for the synthesis of this compound depends on the desired reaction conditions, scalability, and environmental considerations.
-
Homogeneous basic catalysts like piperidine and N-methylmorpholine are highly effective, often providing high yields in short reaction times.[1] However, their separation from the reaction mixture can be challenging and may require aqueous workups.
-
Heterogeneous catalysts , such as basic alumina, hydrotalcites, and metal-organic frameworks, offer significant advantages in terms of catalyst recovery and reusability.[1][5] For instance, the Cu(II) coordination polymer could be recycled, and solid catalysts like Ti-Al-Mg hydrotalcite have shown stable and reusable performance.[5] These systems are central to the development of greener and more sustainable chemical processes.
-
Solvent-free and aqueous conditions represent the most environmentally benign approaches. Catalysts like basic alumina under microwave irradiation or the use of water as a solvent with catalysts like N-methylmorpholine can significantly reduce the reliance on volatile organic solvents.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. l-Proline-catalysed synthesis of 2-aryl-2H,5H-thiopyrano[2,3-b] thiochromen-5-ones from 4-hydroxydithiocoumarins and cinnamaldehyde derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Thiophen-2-ylmethylene)malononitrile
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a detailed, step-by-step protocol for the proper disposal of 2-(Thiophen-2-ylmethylene)malononitrile, ensuring the safety of personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a laboratory coat. All handling of the compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
Summary of Chemical Hazards
| Chemical Group/Related Compound | Potential Hazards | Disposal Consideration |
| Malononitrile | Acute toxicity (oral, dermal, inhalation), serious eye irritation, skin sensitization.[1] Metabolism may release cyanide.[1] | Must be treated as acute hazardous waste. |
| Nitrile Compounds | Often classified as hazardous waste; should not be disposed of via sink or sewer.[2][3] | Segregate for hazardous waste collection. |
| Thiophene-Containing Compounds | Combustion can produce toxic sulfur dioxide gas.[4] | Requires disposal by a licensed hazardous waste facility capable of handling sulfur-containing compounds.[4] |
| Cyanoacrylate Compounds | Can rapidly polymerize in the presence of moisture.[5] Fumes can be irritating to the respiratory system and eyes.[5][6] | Avoid mixing with incompatible waste streams that could trigger a reaction. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials must be handled through a licensed and approved hazardous waste disposal service.[4][7] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [2][4]
-
Waste Segregation and Collection :
-
All waste containing this compound, including residual amounts in primary containers, contaminated secondary containers (e.g., weighing boats, pipette tips), and any contaminated lab materials (e.g., absorbent paper, gloves), must be collected in a designated hazardous waste container.[4][7]
-
The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly-fitting lid.[4]
-
-
Labeling of Waste Containers :
-
Storage of Chemical Waste :
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Ensure the storage area is cool and dry to prevent any degradation of the container or its contents.
-
-
Disposal of Empty Containers :
-
Empty containers that once held this compound must also be treated as hazardous waste.
-
Rinse the empty container with a suitable solvent (e.g., acetone) three times.
-
Collect the rinsate and add it to the designated hazardous waste container for nitriles.[3]
-
After rinsing, deface or remove the original label on the container. The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[3]
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3][7]
-
Professional disposal services are equipped with high-temperature incinerators or other specialized treatment methods to safely manage and neutralize hazardous chemical waste.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 6. News - Cyanoacrylate Adhesive Safety: Handling, Storage & First Aid [desaiglue.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for 2-(Thiophen-2-ylmethylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-(Thiophen-2-ylmethylene)malononitrile in a laboratory setting. The information is compiled from safety data for structurally related compounds, including malononitrile and thiophene derivatives, to ensure a comprehensive approach to safety in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
Due to the presence of the malononitrile functional group, this compound is presumed to be highly toxic if ingested, inhaled, or absorbed through the skin.[1][2] The thiophene moiety may also present specific hazards. Therefore, stringent adherence to the following PPE guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is required. Nitrile offers good resistance to a range of chemicals.[3][4][5] |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory at all times. |
| Face Shield | A face shield must be worn over safety goggles when there is a risk of splashing.[4] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[4] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat.[4][6] | |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood.[4] |
| Respirator | If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[4] |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound, from preparation to post-experiment cleanup.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area within the fume hood for the experiment to contain potential spills.
-
Assemble all necessary equipment and reagents before commencing to minimize handling time.
2. Weighing and Transfer:
-
Weigh the solid compound in a tared container within the chemical fume hood.[4]
-
Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.
-
Close the container immediately after use.
3. Experimental Procedure:
-
Perform all reactions in a closed or contained system within the fume hood whenever possible.
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the fume hood sash at the lowest possible height while working.[4]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
Properly label and store any resulting mixtures or products in sealed containers.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless compatible.
2. Disposal Method:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
IV. Chemical and Physical Properties
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄N₂S |
| Molecular Weight | 160.20 g/mol |
| Storage | 2-8°C, dry and sealed away from light.[7] |
V. Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. benchchem.com [benchchem.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound [myskinrecipes.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
